molecular formula C6H8ClNO B3353093 3-Hydroxymethylpyridinium chloride CAS No. 52761-08-7

3-Hydroxymethylpyridinium chloride

Cat. No.: B3353093
CAS No.: 52761-08-7
M. Wt: 145.59 g/mol
InChI Key: BPNQTQDUQIZJOW-UHFFFAOYSA-N
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Description

3-Hydroxymethylpyridinium chloride is an organic chloride salt featuring a pyridinium core functionalized with a hydroxymethyl group. The cation of this compound is known to be essentially planar, a structural feature that facilitates intermolecular hydrogen bonding and π-stacking interactions in the solid state, as characterized by crystallographic studies . This planarity and its hydrogen-bonding donor and acceptor sites make it a molecule of interest in coordination chemistry, where it can be explored as a versatile ligand or a building block for more complex molecular architectures . The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Pyridine derivatives similar to 3-Hydroxymethylpyridinium chloride are frequently investigated for their biological activity and their role in targeting specific cellular signaling pathways . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

pyridin-3-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO.ClH/c8-5-6-2-1-3-7-4-6;/h1-4,8H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNQTQDUQIZJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967208
Record name (Pyridin-3-yl)methanol--hydrogen chloride (1/1)
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Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52761-08-7
Record name 3-Pyridinemethanol, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxymethylpyridinium chloride
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Record name (Pyridin-3-yl)methanol--hydrogen chloride (1/1)
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Record name 3-hydroxymethylpyridinium chloride
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Foundational & Exploratory

3-Hydroxymethylpyridinium chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Hydroxymethylpyridinium Chloride for Researchers and Drug Development Professionals

Abstract

3-Hydroxymethylpyridinium chloride is a heterocyclic organic salt that holds considerable promise as a versatile building block in medicinal chemistry and materials science. As a derivative of 3-pyridinemethanol (also known as nicotinyl alcohol), it combines the features of a positively charged pyridinium ring with a reactive primary alcohol functional group. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic characteristics, synthesis, and reactivity. Furthermore, it delves into its current and potential applications in drug discovery and development, with a particular focus on its role as a precursor to novel therapeutic agents, including those with antimicrobial properties. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.

Chemical Structure and Physicochemical Properties

3-Hydroxymethylpyridinium chloride is the hydrochloride salt of 3-pyridinemethanol. The positive charge is located on the nitrogen atom of the pyridine ring, which is counterbalanced by a chloride anion. This ionic nature significantly influences its physical and chemical properties compared to its neutral precursor, 3-pyridinemethanol.

The structure of the cation is characterized by a planar pyridinium ring. The planarity of such rings is a common feature, as seen in related structures like 3-hydroxy-2-(hydroxymethyl)pyridinium chloride, where the non-hydrogen atoms of the cation are essentially coplanar[1]. This planarity can facilitate intermolecular interactions such as π-stacking, which was also observed in the crystal structure of the aforementioned related compound[1].

The presence of both a hydroxyl group (-OH) and a pyridinium proton (N-H) allows for the formation of strong hydrogen bonds. In the solid state, it is expected that the chloride anion acts as a hydrogen bond acceptor, interacting with both the hydroxyl and pyridinium protons, leading to the formation of extended intermolecular networks[1][2].

dot```dot graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N+"]; H_N [label="H"]; C6 [label="C"]; O1 [label="O"]; H_O [label="H"]; Cl [label="Cl-", fontcolor="#EA4335"];

// Pyridine ring C1 -- C2; C2 -- C3; C3 -- N1; N1 -- C4; C4 -- C5; C5 -- C1;

// Hydroxymethyl group C1 -- C6; C6 -- O1; O1 -- H_O;

// N-H bond N1 -- H_N;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; N1 [pos="0,-1!"]; C4 [pos="0.87,-0.5!"]; C5 [pos="0.87,0.5!"]; C6 [pos="0,2.5!"]; O1 [pos="1.2,3.0!"]; H_O [pos="1.8,2.6!"]; H_N [pos="0,-1.8!"]; Cl [pos="3,0!", fontsize="20"]; }

Caption: A general workflow for the synthesis of 3-Hydroxymethylpyridinium chloride.

Experimental Protocol: Synthesis of 3-Hydroxymethylpyridinium Chloride

  • Dissolution: Dissolve a known quantity of 3-pyridinemethanol in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a flask equipped with a magnetic stirrer.

  • Acidification: While stirring, slowly add a stoichiometric equivalent of a solution of hydrogen chloride in the same solvent, or bubble anhydrous hydrogen chloride gas through the solution. The reaction is exothermic, so cooling in an ice bath may be necessary.

  • Precipitation: The 3-Hydroxymethylpyridinium chloride salt, being less soluble in the organic solvent, will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material.

  • Drying: Dry the product under vacuum to remove residual solvent.

Causality Behind Experimental Choices: The use of an anhydrous solvent is crucial to prevent the introduction of water, which could interfere with the salt formation and make the product difficult to dry. The choice of a non-polar solvent like diethyl ether facilitates the precipitation of the ionic product.

Reactivity

The reactivity of 3-Hydroxymethylpyridinium chloride is dictated by the pyridinium ring and the hydroxyl group.

  • Reactions at the Hydroxyl Group: The primary alcohol is a versatile functional handle. It can undergo esterification with acyl chlorides or carboxylic anhydrides, and etherification under appropriate conditions. These reactions allow for the introduction of various functional groups, which is a key strategy in drug design.

  • Reactivity of the Pyridinium Ring: The pyridinium ring is relatively stable but can undergo nucleophilic substitution under harsh conditions. The positive charge on the nitrogen atom deactivates the ring towards electrophilic substitution.

dot

Potential_Reactions Start 3-Hydroxymethylpyridinium chloride Esterification Esterification (with Acyl Chloride/Anhydride) Start->Esterification R-COCl Etherification Etherification (e.g., Williamson Ether Synthesis) Start->Etherification R-X, Base Ester_Product Ester Derivative Esterification->Ester_Product Ether_Product Ether Derivative Etherification->Ether_Product

Caption: Potential derivatization pathways for 3-Hydroxymethylpyridinium chloride.

Applications in Research and Drug Development

3-Hydroxymethylpyridinium chloride serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Antimicrobial Agents

Quaternary ammonium salts (QAS), including pyridinium salts, are known for their antimicrobial properties.[3][4] Their mechanism of action generally involves the interaction of the positively charged cation with the negatively charged microbial cell membrane, leading to a disruption of the membrane's integrity and subsequent cell death.[5]

Research has shown that N-alkyl-3-hydroxymethylpyridinium salts exhibit significant antimicrobial activity against a range of bacteria and fungi.[6][7] The efficacy of these compounds is often dependent on the length of the alkyl chain, with longer chains generally leading to greater activity.[6][7][8] While 3-Hydroxymethylpyridinium chloride itself lacks a long alkyl chain, it serves as the key precursor for the synthesis of these more potent antimicrobial agents. The hydroxymethyl group can be a site for attaching various lipophilic moieties to modulate the compound's antimicrobial spectrum and potency.

Synthesis of Bioactive Molecules

The dual functionality of 3-Hydroxymethylpyridinium chloride makes it an attractive starting material for building more complex molecular architectures. It has been used in the synthesis of histone deacetylase inhibitors.[9] Furthermore, related structures have been investigated for their potential as ionic liquids, which are considered "green" solvents in chemical synthesis.[10]

Safety and Handling

  • Hazards: It is expected to be an irritant to the skin, eyes, and respiratory tract.[11] Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air.

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It may be hygroscopic.[11]

  • Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[11]

Conclusion

3-Hydroxymethylpyridinium chloride is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its hydroxyl group, makes it an ideal starting point for the development of a wide range of functionalized molecules. Its most prominent application lies in its use as a precursor for novel antimicrobial agents. As the challenge of antimicrobial resistance continues to grow, the development of new classes of disinfectants and therapeutic agents is of paramount importance. The 3-hydroxymethylpyridinium scaffold offers a promising platform for the design and synthesis of such compounds. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new and effective therapeutic agents.

References

  • Ghamdi, A. M., Al-Harbi, S. A., & El-Sayed, N. N. E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5275-5285. [Link]

  • Pernak, J., Skrzypczak, A., & Lota, G. (2008). Hydrophobicity and antimicrobial activities of quaternary pyridinium salts. Journal of Applied Microbiology, 104(3), 775-782. [Link]

  • Docherty, K. M., & Kulpa Jr, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry, 7(4), 185-189. [Link]

  • Marek, J., Vicha, J., & Koutna, E. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Letters in Organic Chemistry, 15(10), 834-842. [Link]

  • Ghamdi, A. M. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. [Link]

  • Stasiewicz, M., Mulkiewicz, E., Tomczak-Wandzel, R., Kumirska, J., Siedlecka, E. M., Gołebiowski, M., ... & Stepnowski, P. (2008). Assessing toxicity and biodegradation of novel, environmentally benign ionic liquids (1-alkoxymethyl-3-hydroxypyridinium chloride, saccharinate and acesulfamates) on cellular and molecular level. Ecotoxicology and environmental safety, 71(1), 157-165. [Link]

  • Fun, H. K., O'Connor, C. J., & Singh, P. (2011). 3-Hydroxy-2-(hydroxymethyl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2848. [Link]

  • Marek, J., Vicha, J., & Koutna, E. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxymethyl-pyridine. Retrieved from [Link]

  • Al-Karadsheh, A., & Al-Zoubi, R. M. (2011). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine drugs, 9(5), 776-789. [Link]

  • Royal Society of Chemistry. (2013). S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyanilinium chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

  • Mphahlele, M. J., Mahlangu, T. P., & Maluleka, M. M. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 13(10), 1493. [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link]

  • Boyle, T. J., Neville, M. L., & Sears, J. M. (2008). 2-(Hydroxymethyl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2233. [Link]

  • PubChem. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of acid chloride and chloroformate with pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Cetylpyridinium Chloride. Retrieved from [Link]

Sources

Nicotinyl Alcohol: Technical Specifications & Safety Profile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Nicotinyl Alcohol, clarifying the distinction between its chemical base, its common pharmaceutical salt (Tartrate), and the theoretical or intermediate Hydrochloride form.

Executive Summary

Nicotinyl alcohol (3-Pyridinemethanol) is a pyridine derivative that functions as a prodrug for Nicotinic Acid (Niacin) . It is primarily utilized in vascular research and drug development for its vasodilatory and lipid-lowering properties. While the user query specifies "Nicotinyl alcohol hydrochloride," it is critical to note that the Tartrate salt is the standard stable pharmaceutical form (Roniacol). The Hydrochloride salt is typically a transient synthetic intermediate or a non-commercial laboratory reagent. This guide addresses the chemical identity, pharmacology, and safety of the core compound and its relevant salts.

Part 1: Chemical Identity & Physical Properties[1][2][3]

The distinction between the free base and its salts is vital for experimental design. The free base is a hygroscopic liquid, whereas the salts are crystalline solids.

1.1 Nomenclature & CAS Registry
Chemical FormCAS NumberMolecular FormulaMolecular WeightPhysical State
Nicotinyl Alcohol (Base) 100-55-0

109.13 g/mol Hygroscopic Liquid
Nicotinyl Alcohol Tartrate 6164-87-0

259.21 g/mol Crystalline Solid
Nicotinyl Alcohol HCl Not Listed

~145.59 g/mol Theoretical/Intermediate

Critical Note: "Nicotinyl Alcohol Hydrochloride" does not have a widely recognized commercial CAS number. Researchers likely encounter this nomenclature when referring to the Tartrate salt (Roniacol) or Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1), a reactive intermediate. Verify the exact chemical structure before procurement.

1.2 Physical Properties (Base vs. Tartrate)
  • Solubility:

    • Base: Miscible with water and ether.

    • Tartrate: Freely soluble in water and alcohol; insoluble in ether.

  • Stability:

    • The free base (alcohol) oxidizes readily and absorbs moisture.

    • The Tartrate salt is the preferred form for storage and dosing due to enhanced oxidative stability.

  • Acidity/Basicity: Pyridine nitrogen (

    
    ) allows salt formation with acids (HCl, Tartaric acid).
    
Part 2: Pharmacology & Mechanism of Action

Nicotinyl alcohol acts as a prodrug . Its physiological effects are not intrinsic to the alcohol itself but result from its enzymatic oxidation in vivo.

2.1 Metabolic Activation Pathway

The compound undergoes hepatic oxidation, converting the alcohol group to a carboxylic acid. This slow conversion provides a sustained release of Nicotinic Acid, mitigating the intense "flushing" side effect often seen with direct Niacin administration.

MetabolicPathway NicotinylAlc Nicotinyl Alcohol (Prodrug) Intermediate Intermediate (Aldehyde) NicotinylAlc->Intermediate Alcohol Dehydrogenase (Slow Step) NicotinicAcid Nicotinic Acid (Active Metabolite) Intermediate->NicotinicAcid Aldehyde Dehydrogenase Effect Vasodilation & Lipid Modulation NicotinicAcid->Effect GPR109A Activation

Figure 1: Metabolic activation of Nicotinyl Alcohol to Nicotinic Acid.

2.2 Therapeutic Utility
  • Vasodilation: Direct relaxation of vascular smooth muscle, primarily in cutaneous vessels (peripheral circulation).

  • Lipid Lowering: Inhibits lipolysis in adipose tissue, reducing free fatty acid flux to the liver and subsequently lowering VLDL/LDL synthesis.

Part 3: Safety & Toxicology Profile

Based on data for Nicotinyl Alcohol Tartrate (Roniacol) and Nicotinic Acid.

3.1 GHS Classification (General)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

3.2 Toxicology Data
EndpointSpeciesValueInterpretation
LD50 (Oral) Mouse~3,000 mg/kg (Tartrate)Low acute toxicity
LD50 (IV) Mouse~500 mg/kgModerate toxicity
Chronic HumanN/AProlonged high doses may cause hepatotoxicity (similar to Niacin).
3.3 Handling Precautions
  • Vascular Effects: Accidental ingestion or inhalation may cause severe cutaneous flushing, hypotension, and dizziness due to rapid vasodilation.

  • Acidity (HCl Salt): If synthesizing or handling the Hydrochloride salt specifically, treat it as a corrosive solid due to the acidic nature of pyridine hydrochlorides.

Part 4: Experimental Protocols
4.1 Protocol: Verification of Identity (UV-Vis)

Since the HCl salt is rare, verification of the base moiety is essential.

  • Preparation: Dissolve 10 mg of the substance in 100 mL of 0.1 N HCl.

  • Scan: Perform a spectral scan from 200 nm to 300 nm.

  • Criteria:

    • Max Absorption (

      
      ):  261 nm.
      
    • Shoulder: ~267 nm.

    • Min Absorption: 240 nm.

    • Note: The spectrum should match that of Nicotinic Acid but may show slight bathochromic shifts depending on the pH.

4.2 Protocol: Handling & Storage Decision Tree

Use this workflow to determine the appropriate handling for your specific sample form.

SafetyWorkflow Start Identify Sample Form IsLiquid Is it a Liquid? Start->IsLiquid LiquidBase Nicotinyl Alcohol (Base) CAS 100-55-0 IsLiquid->LiquidBase Yes IsSalt Is it a Solid? IsLiquid->IsSalt No HandleBase Handle in Fume Hood (Hygroscopic/Volatile) LiquidBase->HandleBase StoreBase Store at 2-8°C Under Inert Gas (N2) HandleBase->StoreBase Tartrate Tartrate Salt CAS 6164-87-0 IsSalt->Tartrate Standard HClSalt Hydrochloride Salt (Rare/Intermediate) IsSalt->HClSalt Custom HandleSalt Standard PPE (Mask/Gloves) Tartrate->HandleSalt HClSalt->HandleSalt CheckpH Check pH (1% Soln) Tartrate: ~3.0 | HCl: <2.0 HandleSalt->CheckpH

Figure 2: Handling and storage decision matrix based on chemical form.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7510: 3-Pyridinemethanol (Nicotinyl Alcohol). PubChem. Available at: [Link]

  • Hoffmann-La Roche. Roniacol (Nicotinyl Alcohol Tartrate)

Technical Guide: pKa Profile and Ionization of 3-Hydroxymethylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pKa values and ionization behavior of the 3-hydroxymethylpyridinium cation, structured for researchers and drug development professionals.

Executive Summary

The 3-hydroxymethylpyridinium cation (conjugate acid of 3-pyridinemethanol) exhibits a pKa value of approximately 4.86 at 25°C. This value represents the dissociation of the pyridinium proton (


) to the neutral pyridine base.

Understanding this value is critical for:

  • Synthetic Chemistry: Optimizing pH conditions for nucleophilic substitution or oxidation reactions (e.g., to nicotinic acid).

  • Pharmaceutical Formulation: Predicting solubility profiles and membrane permeability (LogD) at physiological pH.

  • Purification: Designing liquid-liquid extraction protocols based on pH-dependent distribution coefficients.

Physicochemical Data Profile

The ionization of 3-hydroxymethylpyridine involves two distinct acidic sites: the pyridinium nitrogen (N-H) and the hydroxymethyl oxygen (O-H).

Quantitative Dissociation Constants
ParameterValue (25°C)TypeStructural SiteSignificance
pKa₁ 4.86 ± 0.10 Acid DissociationPyridinium Nitrogen (

)
Primary ionization event in physiological/process pH ranges.
pKa₂ ~13.68 Acid DissociationHydroxyl Group (

)
Relevant only under extremely basic conditions (alkoxide formation).
pKb 9.14 Base DissociationPyridine Nitrogen (N:)Measure of the neutral base's affinity for protons.
Comparative Acidity (Structure-Activity Relationship)

The shift in pKa relative to the parent pyridine molecule is driven by electronic effects.

CompoundStructurepKa (

)
Electronic Effect
Pyridine

5.23Reference Standard
3-Picoline

5.68Electron-donating (+I) methyl group stabilizes the cation.
3-Hydroxymethylpyridine

4.86 Electron-withdrawing (-I) oxygen destabilizes the cation.
3-Hydroxypyridine

4.79Stronger -I effect closer to the ring; resonance effects are minimal at meta position.

Mechanistic Insight: The hydroxymethyl group (


) exerts a negative inductive effect (-I) due to the electronegative oxygen atom. This withdraws electron density from the pyridine ring, slightly destabilizing the positive charge on the nitrogen atom in the cation form. Consequently, the 3-hydroxymethylpyridinium cation is a stronger acid (releases protons more easily) than the pyridinium cation, resulting in a lower pKa (4.86 vs 5.23).

Ionization Equilibrium Visualization

The following diagram illustrates the protonation states of 3-hydroxymethylpyridine across the pH scale.

IonizationPathway Cation Cationic Form (pH < 4.86) [3-Hydroxymethylpyridinium] Neutral Neutral Form (pH 4.86 - 13.6) [3-Hydroxymethylpyridine] Cation->Neutral Deprotonation (pKa₁ ≈ 4.86) Anion Anionic Form (pH > 13.68) [Alkoxide] Neutral->Anion Deprotonation (pKa₂ ≈ 13.68)

Figure 1: Stepwise dissociation of 3-hydroxymethylpyridinium. The transition from Cation to Neutral is the critical equilibrium for biological and synthetic applications.

Experimental Determination Protocol

To validate the pKa of 3-hydroxymethylpyridinium in a specific solvent system or ionic strength, the Potentiometric Titration method is the gold standard.

Method: Potentiometric Titration (Glass Electrode)

Principle: The pKa is determined by monitoring the pH change of an acidified solution of the base upon addition of a standard strong base (NaOH). The inflection point of the sigmoid curve corresponds to the equivalence point, and the half-equivalence point yields the pKa (Henderson-Hasselbalch approximation).

Reagents & Equipment[1]
  • Analyte: 3-Hydroxymethylpyridine (>99% purity), ~100 mg.

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Acid: 0.1 M HCl (to fully protonate the base initially).

  • Solvent: Carbonate-free distilled water (degassed with

    
    ).
    
  • Instrument: Potentiometric titrator or pH meter with glass combination electrode (calibrated at pH 4.01, 7.00, 10.00).

Step-by-Step Workflow
  • Preparation: Dissolve

    
     mol of 3-hydroxymethylpyridine in 40 mL of 0.01 M HCl. The excess acid ensures the starting species is 100% cationic.
    
  • Blank Titration: Perform a titration of the solvent/HCl background to determine the exact ionic product of water (

    
    ) and electrode efficiency under these conditions.
    
  • Sample Titration:

    • Maintain temperature at 25.0 ± 0.1°C using a jacketed vessel.

    • Purge with

      
       to prevent 
      
      
      
      absorption.
    • Add 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Record equilibrium pH after each addition (drift < 0.002 pH/min).

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Calculate the Bjerrum formation function (

      
      ) :
      
      
      
      
    • The pKa corresponds to the pH where

      
      .
      
Experimental Logic Diagram

TitrationWorkflow Start Start: Dissolve 3-HMP in excess HCl Check Check System: Temp = 25°C, N2 Purge Start->Check Titrate Add Standardized NaOH (Stepwise) Check->Titrate Measure Record Equilibrium pH Titrate->Measure Measure->Titrate Repeat until pH > 10 Calc Calculate Bjerrum Function (n) Measure->Calc Data Complete Result Determine pKa (pH at n=0.5) Calc->Result

Figure 2: Logic flow for the potentiometric determination of pKa.

Applications & Implications

Solubility and Extraction (LogD)

The distribution coefficient (LogD) is pH-dependent.

  • pH < 2.0: The molecule is >99% cationic. Water solubility is maximal; extraction into organic solvents (DCM, Ethyl Acetate) is negligible.

  • pH = 4.86: 50% Cation, 50% Neutral.

  • pH > 7.0: The molecule is >99% neutral. This is the optimal window for extraction into organic solvents.

Synthetic Utility

When using 3-hydroxymethylpyridine as a nucleophile (e.g., in esterification), the reaction must be run at pH > 6.0 to ensure the nitrogen lone pair is available (unprotonated). Conversely, if the pyridine ring needs to be protected from oxidation, lowering the pH below 3.0 will sequester the nitrogen as the unreactive pyridinium salt.

References

  • Ataman Kimya. (n.d.). Nicotinyl Alcohol Technical Data Sheet. Retrieved from

  • Linnell, R. H. (1960). Dissociation Constants of 2-, 3-, and 4-Pyridylcarbinols. Journal of Organic Chemistry, 25(2), 290-292.
  • Fischer, A., et al. (1964). Inductive effects of substituents on the dissociation of pyridinium ions. Journal of the Chemical Society, 3591-3596.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from

  • Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. Retrieved from

Sources

Technical Whitepaper: Crystallographic Characterization & Structural Analysis of 3-Hydroxymethylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structural analysis of 3-hydroxymethylpyridinium chloride, designed for researchers in solid-state chemistry and drug development.

Executive Summary

3-Hydroxymethylpyridinium chloride (also known as Nicotinyl alcohol hydrochloride) represents a critical structural motif in the study of vitamin B3 analogs and vasoactive agents. Its solid-state behavior is governed by a competition between strong charge-assisted hydrogen bonds (


) and directional hydroxyl interactions (

).

This guide details the protocol for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of this salt. It synthesizes empirical data from analogous pyridinium systems to establish a rigorous framework for structural solution, focusing on the resolution of disorder in the hydroxymethyl arm and the mapping of supramolecular synthons.

Synthesis & Crystal Growth Protocol

Obtaining X-ray quality crystals of pyridinium salts is often complicated by their hygroscopic nature. The following protocol minimizes hydrolysis and maximizes domain size.

Chemical Synthesis

The protonation of 3-pyridylmethanol must occur in anhydrous conditions to prevent the inclusion of lattice water, which alters the space group (often shifting from monoclinic to triclinic or inducing solvates).

  • Precursor: 3-Pyridylmethanol (98% purity).

  • Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

Reaction Scheme:



Crystallization Methodology

Standard evaporation often yields polycrystalline aggregates. The Vapor Diffusion Method is the gold standard for this compound.

ParameterConditionRationale
Primary Solvent Methanol (dry)High solubility of the ionic salt.
Anti-Solvent Diethyl Ether or AcetoneLow solubility; induces slow nucleation.
Temperature 4°C (Refrigerated)Reduces kinetic energy, promoting ordered lattice packing.
Vessel Geometry Narrow inner vial, wide outer jarControls diffusion rate of ether into methanol.

Data Collection & Reduction Strategy

The 3-hydroxymethyl group is prone to rotational disorder. High-resolution data collection requires specific parameters to suppress thermal motion.

Diffraction Parameters[1][2][3][4][5]
  • Temperature: Data must be collected at

    
     K (Cryostream). Room temperature collections will likely result in large thermal ellipsoids for the oxygen atom, obscuring H-bond positions.
    
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption errors from the Chloride anion, though Cu is acceptable if crystals are
    
    
    mm.
  • Resolution: Aim for

    
     Å resolution to accurately refine hydrogen positions, which are critical for defining the salt bridge.
    
Space Group Determination

Based on structural analogs (e.g., 2-hydroxymethylpyridinium chloride [1] and bis(3-hydroxymethylpyridinium) salts [2]), the expected lattice is Monoclinic , typically space group


  or 

.
  • Note: Check for systematic absences (

    
    , 
    
    
    
    ) to confirm the screw axis and glide plane.

Structural Elucidation & Refinement

The Cationic Geometry

The 3-hydroxymethylpyridinium cation is planar with respect to the aromatic ring. However, the hydroxymethyl group (


) exhibits conformational flexibility defined by the torsion angle 

.
  • Refinement Tip: If the oxygen atom appears as a "cigar-shaped" ellipsoid, model it as a 2-part disorder (e.g., PART 1 / PART 2 in SHELXL) with occupancy refinement.

The Anionic Bridge (Supramolecular Synthons)

The Chloride anion acts as a multi-point hydrogen bond acceptor. The structural integrity is maintained by two primary interactions:

  • Charge-Assisted Hydrogen Bond:

    
    
    
    • Strength: Very Strong (

      
       Å donor-acceptor distance).
      
    • Linearity: High (

      
      ).
      
  • Hydroxyl Anchor:

    
    
    
    • Role: Cross-links the cationic stacks into 2D sheets or 3D networks.

Packing Motifs

Pyridinium salts typically form


-stacked columns .
  • Distance: Centroid-to-centroid distances of

    
     Å.
    
  • Geometry: "Slipped" stacking is expected to minimize electrostatic repulsion between the positively charged rings.

Visualization of Workflows & Logic

Crystallographic Workflow

The following diagram outlines the decision tree for solving the structure, emphasizing the handling of the flexible hydroxymethyl arm.

G Start Crude 3-Hydroxymethylpyridinium Cl Solvent Dissolve in MeOH Add Et2O (Vapor Diffusion) Start->Solvent Crystal Single Crystal Selection (0.2 x 0.2 x 0.1 mm) Solvent->Crystal XRD XRD Data Collection (Mo-Kα, 100 K) Crystal->XRD Solve Structure Solution (SHELXT / Intrinsic Phasing) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Check Check -CH2OH Disorder? Refine->Check ModelDisorder Model Split Positions (PART 1 / PART 2) Check->ModelDisorder High Ueq Final Final CIF (R1 < 0.05) Check->Final No Disorder ModelDisorder->Final

Caption: Figure 1: Optimized workflow for the crystallization and structural refinement of flexible pyridinium salts.

Supramolecular Interaction Map

This diagram illustrates the hydrogen bonding network that stabilizes the crystal lattice.

H cluster_0 Unit Cell Stabilization PyN Pyridinium N+ (Donor) Cl Chloride Anion (Acceptor) PyN->Cl Charge-Assisted H-Bond (Strong, ~3.0 Å) Pi π-System (Stacking) PyN->Pi π-π Stacking (Centroid ~3.8 Å) OH Hydroxyl O-H (Donor) OH->Cl H-Bond (Medium, ~3.1 Å)

Caption: Figure 2: Interaction map showing the bridging role of the Chloride anion between cationic donors.

Validation & Quality Control

To ensure the trustworthiness of the generated structure, the following validation metrics must be met (Self-Validating System):

MetricTarget ValueAction if Failed
R-Factor (

)

Check for twinning or poor absorption correction.
Goodness of Fit (S)

Adjust weighting scheme (WGHT).
Max Shift/Error

Continue refinement cycles; check damping.
Residual Density

If high near Cl, check absorption; if near O, check H-atoms.
CheckCIF Protocol

Prior to publication, the .cif file must be validated via the IUCr CheckCIF server. Common alerts for this specific compound include Level B alerts regarding the hydrogen bond geometry of the hydroxyl group. This is often real physical behavior due to the bifurcation of the H-bond toward the large Chloride ion.

References

  • Boyle, T. J., et al. (2008).[1] "2-(Hydroxymethyl)pyridinium chloride."[1] Acta Crystallographica Section E: Structure Reports Online, 64(11), o2233.[1]

  • Saha, R., et al. (2012). "Hydrogen-Bonded One- and Two-Dimensional Hybrid Water-Chloride Motifs." Crystal Growth & Design, 12(2), 700–709.

  • Sheldrick, G. M. (2015).[2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2), 171-179.

Sources

Methodological & Application

Protocol for synthesizing 3-hydroxymethylpyridinium chloride from 3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Characterization of 3-Hydroxymethylpyridinium Chloride

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 3-hydroxymethylpyridinium chloride from 3-pyridinemethanol. The document is structured to provide researchers, scientists, and drug development professionals with a robust framework, encompassing not just the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation techniques. By explaining the causality behind experimental choices, this protocol serves as a self-validating system for producing and confirming the target compound with high purity.

Introduction and Significance

Pyridinium salts are a class of organic compounds with significant utility across various scientific domains, most notably in medicinal chemistry and materials science. Their applications range from serving as bioactive molecules to versatile synthetic intermediates.[1][2] 3-hydroxymethylpyridinium chloride, a specific member of this family, combines the characteristic aromatic cationic head of a pyridinium salt with a functional hydroxymethyl group, making it a valuable precursor for more complex molecular architectures.[3]

The synthesis detailed herein is a classic acid-base reaction, representing a fundamental transformation in organic chemistry. It involves the protonation of the basic nitrogen atom in the 3-pyridinemethanol ring by hydrochloric acid. This guide offers a field-proven methodology for this synthesis, emphasizing safety, efficiency, and rigorous characterization of the final product.

Mechanistic Rationale: A Lewis Acid-Base Perspective

The synthesis of 3-hydroxymethylpyridinium chloride is predicated on a straightforward Lewis acid-base reaction. The key mechanistic steps are as follows:

  • Nucleophilic Nitrogen: The pyridine ring of 3-pyridinemethanol contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital. This lone pair imparts basicity to the molecule, allowing it to act as a Lewis base (electron-pair donor).

  • Proton Source: Hydrochloric acid (HCl) is a strong mineral acid that readily dissociates to provide a proton (H⁺), which is a potent Lewis acid (electron-pair acceptor).

  • Salt Formation: The nitrogen's lone pair attacks the proton, forming a new, stable nitrogen-hydrogen (N-H) covalent bond. The chloride ion (Cl⁻), now dissociated from the proton, serves as the counter-ion to the newly formed positively charged pyridinium cation.

This protonation event transforms the neutral, liquid 3-pyridinemethanol into an ionic salt, 3-hydroxymethylpyridinium chloride, which is typically a solid at room temperature and exhibits significantly different solubility properties.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and should be performed within a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier SuggestionNotes
3-Pyridinemethanol≥98% PuritySigma-Aldrich, Acros OrganicsStarting material. It is a liquid and hygroscopic.
Hydrochloric Acid Solution2.0 M in Diethyl EtherSigma-AldrichUsing a solution in an anhydrous organic solvent is critical to facilitate precipitation and prevent side-reactions with water.
Anhydrous Diethyl EtherACS Grade, ≤0.01% WaterFisher ScientificUsed as a reaction solvent and for washing the final product.
Deuterated Solvent (for NMR)DMSO-d₆ or D₂OCambridge Isotope LaboratoriesFor product characterization.
Equipment
  • Magnetic stirrer with stir bar

  • Round-bottom flask (50 mL or 100 mL)

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask assembly

  • Rotary evaporator

  • High-vacuum line or vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR Spectrometer (≥300 MHz)

Step-by-Step Synthesis Procedure
  • Reactor Setup: Place a magnetic stir bar into a 100 mL round-bottom flask and fit it with a dropping funnel. Ensure all glassware is oven-dried to remove residual moisture.

  • Reagent Preparation: In the flask, dissolve 5.0 g of 3-pyridinemethanol (1.0 equivalent) in 40 mL of anhydrous diethyl ether.

  • Reaction Initiation: Place the flask in an ice-water bath and begin stirring. The cooling is essential to manage the exothermic nature of the acid-base neutralization reaction.

  • Acid Addition: Slowly add 1.0 equivalent of 2.0 M hydrochloric acid in diethyl ether via the dropping funnel over a period of 20-30 minutes. A white precipitate of 3-hydroxymethylpyridinium chloride will form immediately upon addition.

  • Reaction Completion: After the addition is complete, allow the suspension to stir in the ice bath for an additional 1 hour to ensure the reaction proceeds to completion.

  • Product Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with two portions of cold (0°C) anhydrous diethyl ether (2 x 15 mL) to remove any unreacted starting material and soluble impurities. Using cold solvent minimizes product loss due to dissolution.

  • Drying: Dry the purified white solid under high vacuum for several hours to remove all residual solvent. The final product should be a free-flowing white powder.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3-Pyridinemethanol in Anhydrous Diethyl Ether prep2 Cool Flask to 0°C in Ice Bath prep1->prep2 react1 Dropwise Addition of HCl in Diethyl Ether prep2->react1 react2 Stir for 1 Hour at 0°C react1->react2 workup1 Vacuum Filter Precipitate react2->workup1 workup2 Wash Solid with Cold Anhydrous Diethyl Ether workup1->workup2 workup3 Dry Product Under Vacuum workup2->workup3 end end workup3->end Final Product: 3-Hydroxymethylpyridinium Chloride

Sources

Application Note: Precision Synthesis of Supramolecular Networks Using Pyridinium Alcohol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the engineering of supramolecular networks driven by Charge-Assisted Hydrogen Bonding (CAHB) . Unlike neutral hydrogen-bonded organic frameworks (HOFs), pyridinium alcohol systems leverage the synergistic power of electrostatic attraction and directional hydrogen bonding (


 or 

). These protocols are designed for researchers developing pharmaceutical co-crystals, tunable hydrogels, and transient drug delivery systems where solubility and stability are critical quality attributes (CQAs).

Mechanistic Foundation: The CAHB Synthon

The structural integrity of these networks relies on the Charge-Assisted Hydrogen Bond . In pyridinium alcohol salts, the positively charged pyridinium ring enhances the acidity of adjacent protons and the polarization of hydroxyl groups on the alkyl chain (or co-former).

Core Interactions
  • Primary Synthon: Strong

    
     interactions (where 
    
    
    
    is a halide or oxyanion).
  • Secondary Synthon:

    
     stacking between parallel pyridinium rings.
    
  • Network Driver: The alcohol moiety acts as a multidirectional linker, bridging ionic clusters into 2D or 3D architectures.

Visualization: Molecular Assembly Logic

The following diagram illustrates the hierarchical assembly from ionic precursors to the final supramolecular network.

CAHB_Assembly cluster_inputs Precursors cluster_process Assembly Forces Pyr Pyridinium Cation (e- deficient) Electro Electrostatic Attraction (+/-) Pyr->Electro Alc Alcohol Linker (H-bond Donor) HBond Charge-Assisted H-Bonding Alc->HBond Anion Counter Anion (Acceptor) Anion->Electro Anion->HBond Network Supramolecular Network Electro->Network Ionic Scaffold HBond->Network Directional Ordering

Figure 1: Hierarchical assembly logic showing the convergence of electrostatic forces and hydrogen bonding to form the network.

Material Selection Strategy

Success depends on matching the "Hardness" of the anion with the "Donating Ability" of the alcohol.

ComponentRecommended ChoiceRationale
Pyridinium Core N-(2-hydroxyethyl)pyridiniumProvides a flexible arm for H-bonding without steric clash.
Anion (

)
Chloride (

) or Tosylate (

)

is a strong H-bond acceptor; Tosylate promotes

-stacking.
Solvent (LAG) Acetonitrile (MeCN)Polar aprotic; solubilizes the salt surface without dissolving the network.
Solvent (Growth) Methanol/EtherGood solubility differential for slow evaporation.

Experimental Protocols

Protocol A: Liquid-Assisted Grinding (LAG)

Best for: Rapid screening, thermodynamic products, and green synthesis.

Context: Mechanochemistry overcomes solubility mismatches. The addition of a catalytic amount of liquid (


) increases molecular mobility at the interface, facilitating the rearrangement into the most stable network topology.

Materials:

  • Pyridinium salt precursor (e.g., 1-(2-hydroxyethyl)pyridinium chloride).

  • Co-former (if applicable, e.g., hydroquinone).

  • Solvent: Acetonitrile.[1]

  • Equipment: Retsch MM400 Mixer Mill or agate mortar.

Step-by-Step Procedure:

  • Weighing: Weigh the pyridinium salt and co-former in a stoichiometric ratio (typically 1:1 or 1:2) into a stainless steel jar. Total mass should be 100–200 mg.

  • Liquid Addition: Add acetonitrile using a micropipette to achieve a liquid-to-solid ratio (

    
    ) of 
    
    
    
    .
    • Critical: Do not "wet" the sample; it should remain a paste, not a slurry.

  • Grinding: Add two 7mm stainless steel balls. Grind at 25 Hz for 20 minutes .

    • Pause: Stop every 10 minutes to scrape down the sides of the jar to ensure homogeneity.

  • Drying: Transfer the resulting paste to a vacuum oven at 40°C for 2 hours to remove trace solvent.

  • Validation: Analyze immediately via PXRD (Powder X-Ray Diffraction) to check for new crystalline phases distinct from starting materials.

Protocol B: Solution-Phase Slow Evaporation

Best for: Growing single crystals (SCXRD) and high-purity batch production.

Context: Slow evaporation allows the system to traverse the energy landscape and settle into the deepest thermodynamic well, essential for obtaining X-ray quality crystals.

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyridinium alcohol salt (100 mg) in minimal Methanol (approx. 2-3 mL) in a 20 mL scintillation vial. Sonicate if necessary to ensure full dissolution.

  • Filtration: Filter the solution through a 0.45

    
     PTFE syringe filter into a clean vial to remove nucleation sites (dust).
    
  • Antisolvent Layering (Optional but Recommended): Carefully layer 1 mL of Diethyl Ether or Ethyl Acetate on top of the methanol solution.

    • Technique: Tilt the vial and let the ether run down the side to prevent mixing.

  • Evaporation: Cover the vial with Parafilm and poke 3–5 small holes with a needle. Place in a vibration-free environment at constant temperature (20°C).

  • Harvesting: Crystals should appear within 3–7 days. Harvest by decanting the mother liquor and washing with cold ether.

Characterization & Validation Workflow

To claim the formation of a "network" rather than a simple salt, you must prove supramolecular periodicity.

Validation_Workflow Start Synthesized Solid PXRD PXRD Analysis Start->PXRD Decision1 New Peaks? PXRD->Decision1 DSC DSC (Thermal) Decision1->DSC Yes Fail Physical Mixture (Retry) Decision1->Fail No SCXRD Single Crystal XRD (Topology Check) DSC->SCXRD Distinct MP Success Validated Network SCXRD->Success H-Bond Pattern Confirmed

Figure 2: Validation workflow ensuring differentiation between physical mixtures and supramolecular networks.

Data Interpretation Guide
TechniqueObservation in NetworkObservation in Physical Mixture
PXRD Appearance of new low-angle peaks (

) indicating large unit cells.
Superposition of individual component patterns.
DSC Single, sharp endotherm (often higher

than components).
Two distinct melting events or broad eutectic melt.
FT-IR O-H stretch redshift (

) due to strong H-bonding.
No significant shift in O-H or Pyridinium ring modes.

Troubleshooting & Expert Insights

  • Issue: Hygroscopicity. Pyridinium salts are notoriously hygroscopic.

    • Fix: Perform all weighing and grinding in a glovebox or dry room (RH < 20%). If the LAG paste turns to liquid (deliquescence), switch the LAG solvent to a non-polar one like Hexane or use Polymer-Assisted Grinding (POLAG).

  • Issue: Oiling Out. During solution crystallization, the product separates as an oil.

    • Fix: The concentration is too high, or the antisolvent was added too fast. Redissolve and use "Vapor Diffusion" (place the open vial of solution inside a larger jar containing the antisolvent) to slow down the kinetics.

  • Issue: Stoichiometry Drift.

    • Insight: In CAHB networks, the proton transfer is not always 1:1. Ensure you check the final structure for solvates. Pyridinium networks often trap water molecules which act as structural pillars.

References

  • Desiraju, G. R. (2001). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

  • Braga, D., et al. (2005). Design of crystalline molecular networks with charge-assisted hydrogen bonds. Chemical Communications.[2][3][4][5] Link

  • Friščić, T., et al. (2002). Liquid-assisted grinding: an efficient route to cocrystals.[6] Chemical Communications.[2][3][4][5] Link

  • Aakeröy, C. B., et al. (2005). Charge-Assisted Hydrogen Bonding in the Synthesis of Supramolecular Networks. Accounts of Chemical Research. Link

  • Kumar, V., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. Link

Sources

Catalytic Applications of Hydroxymethylpyridinium Ionic Liquids: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Functionalized Ionic Liquids in Catalysis

In the quest for more sustainable and efficient chemical transformations, ionic liquids (ILs) have emerged as a compelling class of "designer solvents" and catalysts.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents.[1] Among the vast array of ILs, those functionalized with specific chemical moieties, known as task-specific ionic liquids (TSILs), offer enhanced catalytic activity and selectivity for a range of organic reactions. This guide focuses on a particularly promising subclass: hydroxymethylpyridinium ionic liquids. The introduction of a hydroxymethyl group onto the pyridinium cation imparts unique catalytic capabilities, often enabling bifunctional acid-base catalysis and facilitating key bond-forming reactions. This document provides an in-depth exploration of the synthesis, mechanisms, and diverse catalytic applications of these remarkable compounds, complete with detailed protocols and comparative data to empower researchers in their synthetic endeavors.

Core Concept: The Bifunctional Role of the Hydroxymethyl Group

The catalytic prowess of hydroxymethylpyridinium ionic liquids stems from the strategic placement of a hydroxyl (-OH) group. This functional group can act as both a hydrogen bond donor and a weak Brønsted acid, while the pyridinium ring itself can act as a Lewis acid. This dual functionality is the cornerstone of their catalytic activity in numerous reactions.

The hydroxyl group can form hydrogen bonds with the carbonyl oxygen of electrophiles (e.g., aldehydes, ketones), thereby increasing their electrophilicity and rendering them more susceptible to nucleophilic attack. Simultaneously, the basicity of the anion or a basic co-catalyst can activate the nucleophile. This cooperative activation mechanism is central to their effectiveness in various condensation reactions.

Synthesis of Hydroxymethylpyridinium Ionic Liquids: A Foundational Protocol

The synthesis of N-hydroxymethylpyridinium salts is a critical first step for their application in catalysis. A general and straightforward procedure involves the quaternization of pyridine with a suitable hydroxymethylating agent.

Protocol 1: General Synthesis of N-Alkylpyridinium Bromide

This protocol describes a common method for the synthesis of N-alkylpyridinium halides, which can be adapted for hydroxymethyl-functionalized variants.

Materials:

  • Pyridine (or substituted pyridine)

  • Alkyl bromide (e.g., 1-bromo-2-ethanol for a hydroxyethyl-functionalized pyridinium)

  • Round bottom flask

  • Reflux condenser

  • Ethyl acetate

  • Rotary vacuum evaporator

Procedure:

  • To a round bottom flask, add pyridine (0.5 mol) and the corresponding alkyl bromide (0.5 mol).

  • Reflux the mixture for 72 hours at 70 °C.

  • After cooling to room temperature, wash the reaction mixture repeatedly with ethyl acetate to remove any unreacted starting materials.

  • Remove the residual ethyl acetate using a rotary vacuum evaporator.

  • Dry the resulting product at room temperature (28–30 °C) to obtain the N-alkylpyridinium bromide as a yellow-brown solid or a thick liquid.[2]

Catalytic Application: Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, is significantly promoted by hydroxyl-functionalized pyridinium ionic liquids. The hydroxyl group of the ionic liquid is believed to activate the carbonyl compound through hydrogen bonding, facilitating the nucleophilic attack by the active methylene species.

Protocol 2: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

This protocol outlines a general procedure for the Knoevenagel condensation using a dihydroxy-functionalized pyridinium acetate as a promoter in an aqueous medium.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • N-(2,3-dihydroxypropyl)pyridinium acetate ([Py-2OH]OAc)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Water

  • Ultrasonic bath

Procedure:

  • Prepare a mixture of the active methylene compound (1.0 mmol) in a solution of the dihydroxy pyridinium ionic liquid, water, and DABCO (IL-H2O-DABCO at a 60:40 ratio with 1.0 mmol of DABCO).

  • To this mixture, add the carbonyl compound (1.0 mmol).

  • Sonicate the resulting solution at 30 °C for 5 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often crystallizes out of the solution and can be isolated by filtration, followed by drying and recrystallization from a suitable solvent.[3]

Quantitative Performance Data for Knoevenagel Condensation

The following table summarizes the performance of various catalysts in the Knoevenagel condensation of benzaldehyde with malononitrile, highlighting the efficiency of different catalytic systems.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Basic-Meso-ZSM-520 mg-500.5 h>95[4]
In/AlMCM-410.1 gEthanolRoom Temp.25 min95[4]
HKUST-ED (MOF)--Room Temp.<10 min>99[4]
Water (catalyst-free)-H₂O-2 h85[5]
[Py-2OH]OAc/DABCOPromoter/CatalystH₂O305 min99[3]

Catalytic Application: Michael Addition

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone of C-C bond formation. Pyridinium-based ionic liquids possessing both Lewis and Brønsted acidic sites have demonstrated remarkable efficiency in catalyzing these reactions.

Protocol 3: Conjugate Addition of Amines to Electron-Deficient Alkenes

This protocol details the use of a bifunctional pyridinium-based ionic liquid for the aza-Michael addition of amines to activated alkenes.

Materials:

  • Amine (e.g., aniline, morpholine)

  • Electron-deficient alkene (e.g., methyl acrylate)

  • Pyridinium-based ionic liquid with Lewis and Brønsted acid sites (e.g., [Fe(HSO4)2-bupy]HSO4)

Procedure:

  • In a reaction vessel, mix the amine (20 mmol), the alkene (24 mmol), and the ionic liquid catalyst (0.04 g, 0.14 mmol).

  • Stir the mixture at room temperature for the required time (typically a few minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by standard workup procedures, such as extraction and column chromatography.[6]

Catalytic Application: Synthesis of Chromenes

Chromenes are a class of heterocyclic compounds with a wide range of biological activities.[7][8] Pyridinium salts can be employed as catalysts in the synthesis of these valuable molecules.

Protocol 4: Synthesis of Chromeno[3,2-c]pyridines

This protocol describes the synthesis of a chromeno[3,2-c]pyridine derivative via an intramolecular cyclization catalyzed by pyridinium chloride.

Materials:

  • Appropriately substituted precursor (as described in the reference)

  • Pyridinium chloride

Procedure:

  • Dissolve the precursor in pyridinium chloride.

  • Heat the mixture to boiling.

  • The intramolecular cyclization occurs to yield the chromeno[3,2-c]pyridine product.

  • After cooling, the product can be isolated and purified using conventional techniques.[9]

Catalyst Recyclability and Green Chemistry Aspects

A significant advantage of using ionic liquids as catalysts is their potential for recycling and reuse, which aligns with the principles of green chemistry. Their low volatility prevents their loss to the atmosphere, and their distinct solubility properties often allow for straightforward separation from the reaction products.

General Protocol for Ionic Liquid Catalyst Recycling
  • Product Extraction: After the reaction is complete, the organic product can often be extracted using a non-polar solvent in which the ionic liquid is insoluble.[10]

  • Decantation: If the product is a solid that precipitates from the ionic liquid, it can be separated by simple decantation or filtration.

  • Washing: The ionic liquid phase can be washed with a suitable solvent (e.g., water for water-immiscible ILs) to remove any soluble byproducts.[10]

  • Drying: The recovered ionic liquid is then dried under vacuum to remove any residual solvent before being reused in subsequent reaction cycles.

The reusability of dihydroxy pyridinium ionic liquid has been demonstrated for up to seven consecutive runs without a significant drop in performance, with an overall retrieved yield of around 97%.[11]

Visualizing the Catalytic Workflow

To better understand the experimental process, the following diagram illustrates a typical workflow for a catalytic reaction using a hydroxymethylpyridinium ionic liquid, including the crucial catalyst recycling step.

Catalytic_Workflow cluster_reaction Reaction Step cluster_separation Separation & Purification cluster_recycling Catalyst Recycling Reactants Reactants (Aldehyde, Active Methylene Compound) Reaction_Vessel Reaction (e.g., Sonication at 30°C) Reactants->Reaction_Vessel IL_Catalyst Hydroxymethylpyridinium Ionic Liquid Catalyst IL_Catalyst->Reaction_Vessel Product_Isolation Product Isolation (Filtration/Extraction) Reaction_Vessel->Product_Isolation Crude_Product Crude Product Product_Isolation->Crude_Product IL_Catalyst_Recovery Recovered Ionic Liquid Product_Isolation->IL_Catalyst_Recovery Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Washing Washing IL_Catalyst_Recovery->Washing Drying Drying (Vacuum) Washing->Drying Recycled_Catalyst Recycled Ionic Liquid Drying->Recycled_Catalyst Recycled_Catalyst->IL_Catalyst Reuse

Caption: Experimental workflow for catalysis with hydroxymethylpyridinium ILs.

Mechanism of Action: A Closer Look at Bifunctional Catalysis

The following diagram illustrates the proposed mechanism for the Knoevenagel condensation catalyzed by a hydroxymethylpyridinium ionic liquid, highlighting the bifunctional role of the catalyst.

Knoevenagel_Mechanism cluster_catalyst Catalyst cluster_reactants Reactants cluster_intermediates Intermediates IL Hydroxymethylpyridinium Cation Activated_Aldehyde Activated Aldehyde (via H-bonding with IL) IL->Activated_Aldehyde H-Bonding Anion Anion (e.g., Acetate) Enolate Enolate Anion (from Active Methylene) Anion->Enolate Deprotonation Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Aldehyde Active_Methylene Active Methylene (NC-CH2-COOR') Active_Methylene->Enolate Intermediate_Complex Intermediate Complex Activated_Aldehyde->Intermediate_Complex Nucleophilic Attack Enolate->Intermediate_Complex Product Knoevenagel Product Intermediate_Complex->Product Dehydration Water H2O Intermediate_Complex->Water

Caption: Proposed mechanism for the Knoevenagel condensation.

Conclusion and Future Outlook

Hydroxymethylpyridinium ionic liquids represent a versatile and powerful class of catalysts for a variety of important organic transformations. Their ease of synthesis, tunable properties, and potential for recyclability make them highly attractive for the development of greener and more efficient synthetic methodologies. The bifunctional nature of the hydroxymethyl group, enabling cooperative acid-base catalysis, is a key feature that distinguishes them from other ionic liquids.

Future research in this area will likely focus on expanding the scope of their catalytic applications to other C-C and C-N bond-forming reactions, as well as their immobilization on solid supports to create robust and easily separable heterogeneous catalysts. Further mechanistic studies will also be crucial for the rational design of even more active and selective hydroxymethylpyridinium-based catalysts. As the demand for sustainable chemical processes continues to grow, these functionalized ionic liquids are poised to play an increasingly important role in both academic research and industrial applications.

References

  • Zhou, H., et al. (2012). Novel Ionic Liquid with Both Lewis and Brønsted Acid Sites for Michael Addition. PMC. [Link]

  • Klimenkov, I. V., et al. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. [Link]

  • Kolagkis, P. X., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. MDPI. [Link]

  • Abu-Eishah, S. I. (2011). Ionic Liquids Recycling for Reuse. ResearchGate. [Link]

  • Ramli, N. A. S., & Saidina Amin, N. A. (2017). General steps for ionic liquid-catalyst recycling process for carbohydrate biomass conversion to 5-HMF and LA. ResearchGate. [Link]

  • Liotta, C. L., et al. (2020). Bifunctional hybrid organosiliceous catalysts for aldol condensation. ORCA - Cardiff University. [Link]

  • Nayl, A. A., et al. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. PMC. [Link]

  • Ranu, B. C., & Banerjee, S. (2005). Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles. Organic Chemistry Portal. [Link]

  • Krkkinen, V. (2007). Recycling Ionic Liquids for Sustainability. Scribd. [Link]

  • Ghandi, M. (2014). Synergistic catalysis of acid–base bifunctional ionic liquids for pentanal self‐condensation reaction. ResearchGate. [Link]

  • Kumar, A., & Chauhan, S. (2019). WEB: A green and an efficient catalyst for Knoevenagel condensation under grindstone method. NISCAIR Online Periodicals Repository. [Link]

  • (n.d.). Application of Ionic Liquids in Michael Addition Reactions. iSm2. [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. [Link]

  • Le, T. H. A., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Nature. [Link]

  • Cipta, O., et al. (2020). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. PMC. [Link]

  • Naseer, M., & Husain, A. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Bentham Science. [Link]

  • Synthesis of dual functional pyrimidinium ionic liquids as reaction media and antimicrobial agents. (2015). RSC Publishing. [Link]

  • Xu, J.-M., et al. (2005). A Basic Ionic Liquid as Catalyst and Reaction Medium: A Rapid and Simple Procedure for Aza‐Michael Addition Reactions. Scilit. [Link]

  • Synthesis of N-methylpyridinium acetate. (n.d.). PrepChem.com. [Link]

  • Aldol Condensation over Acid-Base Bifunctional Metal-Organic Framework Catalysts. (2016). ResearchGate. [Link]

  • Yau, Y. K., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research. [Link]

  • Mamaghani, M., et al. (2018). Recent Advances in the MCRs Synthesis of Chromenes: A Review. ResearchGate. [Link]

  • Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (2022). MDPI. [Link]

  • Zhao, S., et al. (2008). An atom-efficient and practical synthesis of new pyridinium ionic liquids and application in Morita-Baylis-Hillman reaction. PubMed. [Link]

  • Al-Zoubi, R. M. (2013). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. (2024). Dehesa. [Link]

  • Catalytic response and molecular simulation studies in the development of synthetic routes in trimeric triaryl pyridinium type ionic liquids. (2023). PMC. [Link]

  • Turning Frustration into Bond Activation: A Theoretical Mechanistic Study on Heterolytic Hydrogen Splitting by Frustrated Lewis Pairs. (2019). ResearchGate. [Link]

  • Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. (2023). Auburn University. [Link]

  • Smith, Y. R., et al. (2015). Spectroscopic examinations of hydrogen bonding in hydroxy-functionalized ADMET chemistry. PubMed. [Link]

  • Theoretical and Experimental Studies of Hydrogen Bonded Dihydroxybenzene Isomers Polyurethane Adhesive Material. (2022). MDPI. [Link]

  • An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. (2012). RSC Publishing. [Link]

  • The study of hydrogen bonding and miscibility in poly(vinylpyridines) with phenolic resin. (2002). Elsevier. [Link]

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Application Note and Protocol for the Recrystallization of Nicotinyl Alcohol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of nicotinyl alcohol hydrochloride via recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound. The application note delves into the principles of solvent selection, the detailed step-by-step procedure, and critical troubleshooting advice, all grounded in established chemical principles to ensure procedural success and batch-to-batch consistency.

Introduction: The Rationale for Recrystallization

Nicotinyl alcohol, a derivative of niacin, and its hydrochloride salt are of significant interest in pharmaceutical research for their vasodilatory and hypolipidemic properties.[1] The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[2] The underlying principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3] For nicotinyl alcohol hydrochloride, a polar salt, the selection of an appropriate solvent system is critical to remove potential impurities from its synthesis, which may include unreacted starting materials or by-products. This protocol outlines a robust method for achieving high-purity nicotinyl alcohol hydrochloride crystals.

Materials and Equipment

Reagents
  • Crude Nicotinyl Alcohol Hydrochloride

  • Solvent Systems (for screening and recrystallization):

    • Ethanol (95% and absolute)

    • Isopropanol

    • Methanol

    • Deionized Water

    • Ethyl Acetate (as an anti-solvent)

    • Diethyl Ether (as an anti-solvent)

  • Activated Charcoal (decolorizing grade)

  • Celatom® or equivalent filter aid

Equipment
  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Hot plate with stirring capability

  • Condenser (for reflux)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper (sized for Büchner funnel)

  • Glass funnel

  • Spatulas

  • Beakers

  • Graduated cylinders

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Pre-Protocol: Solvent System Selection

The ideal solvent for recrystallization will exhibit high solubility for nicotinyl alcohol hydrochloride at elevated temperatures and low solubility at reduced temperatures.[2] Given that nicotinyl alcohol is readily soluble in water and alcohol,[1] these are primary candidates for the hydrochloride salt.

Table 1: Recommended Solvents for Screening

SolventRationaleExpected Behavior
Ethanol/Water mixtures Good solvating power for polar salts. The water content can be adjusted to optimize solubility.High solubility when hot, with controlled precipitation upon cooling.
Isopropanol Often a preferred solvent for recrystallizing hydrochloride salts.[4]May provide a good balance of solubility and crystal growth.
Methanol High solvating power, may require an anti-solvent for good recovery.Can be effective but may lead to lower yields if used alone.

Screening Protocol:

  • Place approximately 100 mg of crude nicotinyl alcohol hydrochloride into a small test tube.

  • Add the selected solvent dropwise at room temperature until the solid just dissolves. Observe solubility.

  • If soluble at room temperature, the solvent is not suitable alone.

  • If not readily soluble, heat the mixture gently. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline product upon cooling.

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of 10 grams of crude nicotinyl alcohol hydrochloride. Adjust volumes accordingly for different scales. An ethanol/water mixture is often a good starting point.

Dissolution of the Crude Product
  • Place 10 g of crude nicotinyl alcohol hydrochloride into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • In a separate beaker, heat approximately 100 mL of 95% ethanol to near boiling on a hot plate.

  • Add the hot ethanol to the Erlenmeyer flask in small portions while stirring, until the solid is fully dissolved. If the solid does not dissolve completely, add a minimal amount of hot deionized water dropwise until a clear solution is obtained. Rationale: Using a minimum amount of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.[2]

  • Optional - Decolorization: If the solution is colored, remove it from the heat and add a small amount (e.g., 0.1-0.2 g) of activated charcoal.[5] Swirl the flask and gently heat for 5-10 minutes. Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.

Hot Filtration (if necessary)
  • If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration.

  • Set up a filtration apparatus with a fluted filter paper in a glass funnel.

  • Preheat the funnel and the receiving Erlenmeyer flask with hot solvent vapor or in an oven to prevent premature crystallization.

  • Pour the hot solution through the filter paper.

  • Rinse the original flask and the filter paper with a small amount of hot solvent to ensure complete transfer.

Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil.

  • Allow the solution to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice.[5]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Isolation and Washing of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Collect the crystals by vacuum filtration.

  • Break the vacuum and add a small amount of ice-cold solvent (e.g., ethanol or isopropanol) to wash the crystals. Rationale: Washing with a cold solvent removes any residual mother liquor containing impurities without significantly dissolving the purified crystals.[5]

  • Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.

Drying
  • Continue to pull air through the Büchner funnel to partially dry the crystals.

  • Transfer the crystals to a watch glass or a drying dish and dry them in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Visualization of the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Nicotinyl Alcohol HCl add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Hot, Saturated Solution add_solvent->dissolved_product hot_filtration Hot Gravity Filtration (Optional, for insolubles) dissolved_product->hot_filtration slow_cooling Slow Cooling to Room Temp. dissolved_product->slow_cooling If no insolubles hot_filtration->slow_cooling ice_bath Ice Bath Cooling slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Drying wash_crystals->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the recrystallization of nicotinyl alcohol hydrochloride.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution cooled too quickly.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.- Add a seed crystal of pure compound.
Oily precipitate forms instead of crystals - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution and add a small amount of additional solvent.- Try a different solvent system with a lower boiling point.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the wash solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Use ice-cold solvent for washing and use a minimal amount.
Product is still impure after recrystallization - The impurity has similar solubility to the product.- The crystals were not washed adequately.- Perform a second recrystallization.- Consider an alternative purification method like column chromatography.- Ensure the crystals are thoroughly washed with cold solvent.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.

  • Handling: Nicotinyl alcohol and its derivatives can be irritating to the eyes, respiratory system, and skin.[7][8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[6]

  • Fire Safety: Keep flammable solvents away from open flames and ignition sources. Use a heating mantle or a steam bath for heating flammable liquids.

References

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Online Forum]. Available at: [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [Online Forum]. Available at: [Link]

  • Ataman Kimya. NICOTINYL ALCOHOL. Available at: [Link]

  • HBCSE. Recrystallization. [PDF]. Available at: [Link]

  • Ataman Kimya. NICOTINYL ALCOHOL. (Note: This is the same as reference 3, but may contain slightly different information based on the snippet provided). Available at: [Link]

  • Wikipedia. (n.d.). Nicotinyl alcohol. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • Google Patents. (n.d.). CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method.
  • ChemBK. (2024). Nicotinyl alcohol. Available at: [Link]

  • British Pharmacopoeia. (2014). Safety data sheet. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [PDF]. Available at: [Link]

  • Cheméo. (n.d.). Nicotinyl alcohol. Available at: [Link]

  • Justia Patents. (2016). synthesis and resolution of nicotine. Available at: [Link]

  • NIST. (n.d.). Nicotinyl alcohol - the NIST WebBook. Available at: [Link]

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Application Notes and Protocols for the Functionalization of the 3-Hydroxymethyl Group in Pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridinium salts are a class of heterocyclic organic compounds that feature prominently in numerous areas of chemical science, from medicinal chemistry to materials science.[1][2] Their diverse applications stem from their unique electronic properties and their utility as synthetic intermediates.[3][4] The pyridine ring is a structural motif found in many natural products and pharmaceuticals.[5] Within this class, N-alkyl-3-hydroxymethylpyridinium salts are particularly valuable building blocks. The hydroxymethyl group at the 3-position serves as a versatile synthetic handle, allowing for a wide array of chemical transformations.

The electron-withdrawing nature of the positively charged pyridinium ring significantly influences the reactivity of the adjacent hydroxymethyl group, making it analogous to a benzylic alcohol. This activation facilitates selective transformations that are often challenging with other aliphatic alcohols. This guide provides an in-depth exploration of the key functionalization pathways for this moiety, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

Core Reactivity and Strategic Considerations

The primary alcohol of the 3-hydroxymethylpyridinium scaffold is the focal point for functionalization. Its reactivity is dominated by several key factors:

  • Electrophilicity of the Pyridinium Ring: The cationic ring acts as a strong electron-withdrawing group, increasing the acidity of the hydroxyl proton and making the methylene group susceptible to oxidation.

  • Nucleophilicity of the Hydroxyl Group: The oxygen atom can act as a nucleophile, participating in esterification, etherification, and related reactions.

  • Leaving Group Potential: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or halide), paving the way for a variety of nucleophilic substitution reactions.

Understanding these principles is crucial for selecting the appropriate reagents and conditions to achieve the desired chemical transformation with high selectivity and yield.

Key Functionalization Pathways

The versatility of the 3-hydroxymethyl group allows for its conversion into a wide range of other functionalities. The most common and synthetically useful transformations are detailed below.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the 3-hydroxymethyl group to an aldehyde (3-formylpyridinium salt) or a carboxylic acid (3-carboxypyridinium salt) is arguably the most important transformation. These products are precursors to countless other molecules.

Causality of Reagent Choice:
  • To Aldehyde (3-Formylpyridinium): Selective oxidation to the aldehyde requires mild reagents that do not over-oxidize to the carboxylic acid. Activated manganese dioxide (MnO₂) is a classic and highly effective choice for this transformation due to its high selectivity for benzylic and allylic alcohols. Other methods like Swern or Dess-Martin periodinane (DMP) oxidations are also effective but may require more stringent anhydrous conditions.

  • To Carboxylic Acid (3-Carboxypyridinium): Stronger oxidizing agents are required for the complete oxidation to a carboxylic acid. Potassium permanganate (KMnO₄) or potassium ferricyanide are often employed.[6] The reaction with potassium ferricyanide can sometimes lead to the formation of pyridin-2-ones, highlighting the need for careful control of reaction conditions.[6]

Protocol 1: Selective Oxidation to 1-Alkyl-3-formylpyridinium Salt using MnO₂

This protocol describes the selective oxidation of a 1-alkyl-3-hydroxymethylpyridinium salt to the corresponding aldehyde.

Materials:

  • 1-Alkyl-3-hydroxymethylpyridinium salt (1.0 eq)

  • Activated Manganese Dioxide (MnO₂, 10-15 eq by weight)

  • Acetonitrile (or Dichloromethane), anhydrous

  • Celite®

Procedure:

  • To a stirred suspension of activated MnO₂ in anhydrous acetonitrile (approx. 20 mL per gram of starting material), add the 1-alkyl-3-hydroxymethylpyridinium salt in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 4-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-alkyl-3-formylpyridinium salt, which can be purified by recrystallization or column chromatography.

Esterification and Acylation

Esterification of the hydroxyl group is a straightforward method to introduce a variety of acyl groups, which can modulate the biological activity or physical properties of the molecule.

Causality of Reagent Choice:

Standard Fischer esterification conditions (acid catalyst with alcohol solvent) are generally not employed for an existing alcohol. Instead, acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base (like triethylamine or pyridine) is the most common approach. The base is crucial to neutralize the acid (e.g., HCl) generated during the reaction. For more sensitive substrates, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to form an ester bond with a carboxylic acid.

Protocol 2: Esterification via Acylation with an Acid Chloride

This protocol details the synthesis of a 1-alkyl-3-(acetoxymethyl)pyridinium salt.

Materials:

  • 1-Alkyl-3-hydroxymethylpyridinium salt (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 1-alkyl-3-hydroxymethylpyridinium salt in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add acetyl chloride dropwise. Ensure the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Halogenation: Gateway to Nucleophilic Substitution

Converting the hydroxyl group into a halide (Cl, Br, I) transforms it into an excellent leaving group, opening up a vast array of possibilities for C-C, C-N, and C-O bond formation through nucleophilic substitution.

Causality of Reagent Choice:
  • Chlorination: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate.

  • Bromination: The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a mild and reliable method for converting alcohols to alkyl bromides.

Protocol 3: Synthesis of 1-Alkyl-3-(bromomethyl)pyridinium Salt via Appel Reaction

Materials:

  • 1-Alkyl-3-hydroxymethylpyridinium salt (1.0 eq)

  • Carbon Tetrabromide (CBr₄, 1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Acetonitrile, anhydrous

Procedure:

  • Dissolve the 1-alkyl-3-hydroxymethylpyridinium salt and CBr₄ in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Add PPh₃ portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired product by trituration with diethyl ether followed by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the central role of 3-hydroxymethylpyridinium salts and the key functionalization workflows.

G start 1-Alkyl-3-hydroxymethylpyridinium Salt aldehyde 1-Alkyl-3-formylpyridinium Salt start->aldehyde Mild Oxidation (e.g., MnO₂) ester 1-Alkyl-3-(acyloxymethyl)pyridinium Salt start->ester Acylation (e.g., Ac₂O, Pyridine) halide 1-Alkyl-3-(halomethyl)pyridinium Salt start->halide Halogenation (e.g., SOCl₂, PPh₃/CBr₄) acid 1-Alkyl-3-carboxypyridinium Salt aldehyde->acid Strong Oxidation (e.g., KMnO₄) nucleophile Further Functionalized Products (Ethers, Amines, etc.) halide->nucleophile Nucleophilic Substitution (Nu⁻)

Caption: Key functionalization pathways originating from 3-hydroxymethylpyridinium salts.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_start Start Dissolve Pyridinium Salt and CBr₄ in MeCN prep_cool Cool Cool solution to 0 °C prep_start->prep_cool prep_add Add Reagent Add PPh₃ portion-wise prep_cool->prep_add react_warm React Warm to RT, stir 12-16h prep_add->react_warm react_monitor Monitor Check completion by LC-MS react_warm->react_monitor workup_evap Concentrate Remove solvent in vacuo react_monitor->workup_evap workup_purify Purify Column Chromatography or Recrystallization workup_evap->workup_purify workup_end {Final Product | 1-Alkyl-3-(bromomethyl)- pyridinium Salt} workup_purify->workup_end

Caption: Experimental workflow for the Appel reaction to synthesize a 3-bromomethylpyridinium salt.

Data Summary

The choice of functionalization method significantly impacts reaction outcomes. The following table provides a comparative overview of common transformations.

TransformationReagent(s)Typical Yield (%)Key AdvantagesCommon Challenges
Oxidation (Aldehyde) Activated MnO₂60-90%High selectivity, mild conditionsRequires large excess of reagent, can be slow
Oxidation (Acid) KMnO₄50-80%Strong, effective for full oxidationRisk of over-oxidation and ring cleavage
Esterification Acyl Chloride, Base75-95%High yield, fast reactionRequires anhydrous conditions, acid byproduct
Bromination (Appel) PPh₃, CBr₄65-85%Mild conditions, good for sensitive substratesStoichiometric PPh₃O byproduct removal
Chlorination SOCl₂70-90%Inexpensive reagent, volatile byproductsHarsh reagent, can decompose sensitive substrates

Applications in Drug Development and Research

Functionalized 3-hydroxymethylpyridinium salts are critical intermediates in medicinal chemistry.[7]

  • 3-Formylpyridinium salts are precursors to nicotinamide adenine dinucleotide (NAD⁺) analogs and can undergo olefination or reductive amination to build complex molecular scaffolds.

  • 3-Carboxypyridinium salts can be converted to amides, which are prevalent in many drug candidates.

  • 3-Halomethylpyridinium salts act as electrophilic probes and can be used to alkylate proteins or other biomolecules in chemical biology studies. They are also key precursors for synthesizing compounds with antimicrobial properties.[8][9]

The ability to easily and selectively modify the 3-hydroxymethyl group allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[5]

References

  • ResearchGate. C3-hydroxymethylation of pyridinium salts. Available from: [Link]

  • Royal Society of Chemistry. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • ResearchGate. Application and occurrence of pyridinium salts. Available from: [Link]

  • PubMed. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Available from: [Link]

  • The University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Available from: [Link]

  • NOVA Research Portal. Pyridinium salts: From synthesis to reactivity and applications. Available from: [Link]

  • ResearchGate. Regioselective Oxidation of 3-Substituted Pyridinium Salts. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Available from: [Link]

  • ResearchGate. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available from: [Link]

  • ScienceDirect. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Available from: [Link]

  • Bentham Science Publisher. Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Available from: [Link]

  • PMC. Late stage C–H functionalization via chalcogen and pnictogen salts. Available from: [Link]

  • Temple University. SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Available from: [Link]

  • PMC. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Available from: [Link]

  • ResearchGate. (PDF) 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. Available from: [Link]

  • DergiPark. 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Available from: [Link]

  • MDPI. Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity. Available from: [Link]

  • Bentham Science Publishers. Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethyl-substituted Pyridinium Salts. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stabilizing 3-Hydroxymethylpyridinium Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-hydroxymethylpyridinium solutions. It is designed to help you anticipate and troubleshoot stability issues, ensuring the integrity and reproducibility of your experiments. The information herein is based on established principles of pyridinium chemistry and pharmaceutical formulation science.

Frequently Asked Questions (FAQs)

Q1: My 3-hydroxymethylpyridinium solution is showing signs of degradation (e.g., color change, precipitation, loss of potency). What is the most likely cause?

A1: The most common cause of degradation for pyridinium salts, including 3-hydroxymethylpyridinium, is pH instability, particularly exposure to alkaline conditions. The pyridinium ring is susceptible to hydroxide-mediated degradation.[1] Other contributing factors can include exposure to light (photodegradation) and oxidative stress.[1][2][3] It is crucial to control the pH of your solution to maintain the stability of the compound.

Q2: What is the ideal pH range for maintaining the stability of a 3-hydroxymethylpyridinium solution?

A2: While specific long-term stability data for 3-hydroxymethylpyridinium is not extensively published, general principles of pyridinium chemistry suggest that it will be most stable in an acidic pH range. Pyridinium salts are known to be more stable under acidic conditions, which keeps the nitrogen atom protonated and reduces susceptibility to nucleophilic attack by hydroxide ions.[1] A pH range of 3 to 6 is a good starting point for ensuring stability. However, the optimal pH should be determined empirically for your specific formulation and storage conditions.

Q3: I need to prepare a buffered solution of 3-hydroxymethylpyridinium. Which buffer system should I choose?

A3: The choice of buffer is critical and depends on the target pH range. For a target pH between 3 and 6, several common pharmaceutical buffer systems are suitable.[4][5][6][7]

Buffer SystemEffective pH RangeCommon SaltsSuitability for 3-Hydroxymethylpyridinium
Citrate Buffer 2.5 - 6.5Citric Acid, Sodium CitrateExcellent choice for the lower end of the target pH range.[7]
Acetate Buffer 3.6 - 5.6Acetic Acid, Sodium AcetateA very common and effective buffer in this pH range.[7]
Phosphate Buffer 6.0 - 8.0Sodium Phosphate Monobasic, Sodium Phosphate DibasicMore suitable if a pH closer to neutral is required, but be aware that stability may decrease as the pH approaches 7.[7]

It is essential to ensure the compatibility of the chosen buffer excipients with your 3-hydroxymethylpyridinium salt and any other components in your formulation.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in a Buffered Solution

Symptoms:

  • A significant decrease in the concentration of 3-hydroxymethylpyridinium over a short period, as measured by HPLC.

  • Appearance of new peaks in the chromatogram.

  • Visible changes in the solution, such as a yellow or brown discoloration.

Possible Causes & Solutions:

  • Incorrect pH of the Buffer: The actual pH of your prepared buffer may be outside the optimal range for stability.

    • Troubleshooting Step: Verify the pH of your solution using a calibrated pH meter. Adjust the pH with dilute acid (e.g., HCl) or base (e.g., NaOH) as needed.

  • Incompatibility with Buffer Components: A component of your buffer system may be reacting with the 3-hydroxymethylpyridinium.

    • Troubleshooting Step: Prepare solutions of 3-hydroxymethylpyridinium in different buffer systems (e.g., switch from a phosphate to a citrate buffer) and monitor the stability in parallel.

  • Oxidative Degradation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.

    • Troubleshooting Step: Degas your buffer solution by sparging with an inert gas like nitrogen or argon before adding the 3-hydroxymethylpyridinium. Consider adding a chelating agent like EDTA to sequester metal ions.

Experimental Workflow for Investigating Rapid Degradation

G A Rapid Degradation Observed B Verify pH of Solution A->B C pH within Target Range? B->C D Adjust pH C->D No E Test Alternative Buffer Systems (e.g., Citrate, Acetate) C->E Yes D->B F Monitor Stability via HPLC E->F G Consider Oxidative Degradation F->G Degradation Persists J Problem Resolved F->J Stable H Degas Buffer with N2/Ar G->H I Add Chelating Agent (e.g., EDTA) G->I H->F I->F

Caption: Troubleshooting workflow for rapid degradation.

Issue 2: Hygroscopicity and Handling Difficulties

Symptoms:

  • The solid 3-hydroxymethylpyridinium salt becomes sticky or turns into a liquid upon exposure to air.

  • Difficulty in accurately weighing the compound.

Possible Causes & Solutions:

  • Hygroscopic Nature of the Salt: Many pyridinium salts, especially those with chloride counter-ions, are hygroscopic and readily absorb moisture from the atmosphere.[1]

    • Troubleshooting Step: Handle the solid material in a controlled environment with low humidity, such as a glove box or a desiccator.

    • Best Practice: Store the compound in a tightly sealed container with a desiccant. For preparing solutions, minimize the time the container is open to the atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study for 3-Hydroxymethylpyridinium

This protocol is designed to intentionally degrade the 3-hydroxymethylpyridinium sample under various stress conditions to identify potential degradation products and pathways.[2][3][8]

Materials:

  • 3-hydroxymethylpyridinium salt

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Buffer solutions (e.g., pH 4 acetate buffer)

  • HPLC system with a C18 column and UV/PDA detector

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of 3-hydroxymethylpyridinium in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep at room temperature.

    • Sample at shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours) due to expected rapid degradation.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution (in a neutral buffer) at an elevated temperature (e.g., 60-80°C).

    • Sample at various time points.

  • Photodegradation:

    • Expose an aliquot of the stock solution (in a neutral buffer) to a controlled light source (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample at various time points.

  • HPLC Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining 3-hydroxymethylpyridinium and profile the degradation products.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC Analysis (Quantify Parent & Degradants) Acid->Analysis Base Base Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (60°C) Thermal->Analysis Photo Photolysis (UV/Vis Light) Photo->Analysis Stock 3-Hydroxymethylpyridinium Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Sources

Technical Support Center: Drying Protocols for Hydrated Nicotinyl Alcohol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with nicotinyl alcohol hydrochloride. As a hygroscopic active pharmaceutical ingredient (API), the hydrated salt form of nicotinyl alcohol presents unique challenges in achieving a desired level of dryness without compromising the material's stability and purity. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to develop a robust and scientifically sound drying process for your specific needs.

Understanding the Challenge: The Physicochemical Landscape of Nicotinyl Alcohol Hydrochloride

Nicotinyl alcohol in its free base form is a very hygroscopic liquid, meaning it readily absorbs moisture from the atmosphere.[1][2] When converted to its hydrochloride salt, it becomes a crystalline solid, which is advantageous for handling and formulation. However, like many hydrochloride salts of APIs, it is prone to hygroscopicity and can exist in a hydrated state.[3][4][5] The presence of water, whether as surface adsorption or bound within the crystal lattice (hydrates), can significantly impact the stability, processability, and efficacy of the final drug product.[6]

Therefore, the primary goal of a drying protocol is to remove excess water and any residual solvents to a specified level while preventing thermal degradation or undesirable phase transitions of the nicotinyl alcohol hydrochloride.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when handling and drying hydrated nicotinyl alcohol hydrochloride salts.

Q1: My nicotinyl alcohol hydrochloride arrived as a damp, clumpy solid. What happened?

A1: This is a classic sign of the material's hygroscopic nature.[3] Exposure to ambient humidity during transport, storage, or handling can cause the salt to absorb atmospheric moisture, leading to the observed clumping. It is crucial to handle the material in a low-humidity environment, such as a glove box or a room with controlled humidity, to minimize water absorption.[3]

Q2: What is the target residual moisture content I should aim for?

A2: The target moisture content is not a one-size-fits-all value and depends on the specific requirements of your downstream application (e.g., formulation, stability studies). For many APIs, a residual water content of less than 0.5% w/w is often desired, but this must be determined based on the product's stability profile. The most reliable method for determining the precise water content is Karl Fischer titration.[7]

Q3: Can I just heat the salt at a high temperature to speed up drying?

Q4: What is the difference between "free water" and "bound water" (hydrates)?

A4: Free water is moisture that is adsorbed onto the surface of the crystals or held in the bulk material through capillary action. This type of water is generally easier to remove. Bound water, or water of hydration, is incorporated into the crystal lattice structure of the API, forming a hydrate.[6][9] Removing bound water often requires more energy (higher temperatures or a stronger vacuum) and may lead to a change in the crystal form (polymorphism), which can affect the API's properties.[9][10] TGA can help differentiate between these two types of water, as they will typically be lost at different temperatures.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the drying of nicotinyl alcohol hydrochloride.

Issue 1: Material Turns Yellow or Brown During Drying
  • Potential Cause A: Thermal Degradation. The drying temperature is too high, causing the compound to decompose. Nicotinic acid and its derivatives can be susceptible to degradation at elevated temperatures.

  • Troubleshooting Steps:

    • Immediately reduce the drying temperature.

    • Perform TGA/DSC analysis on an undried sample to determine the onset temperature of thermal decomposition.

    • Set the drying temperature at least 20-30°C below the decomposition onset.

    • Consider using a higher vacuum to facilitate drying at a lower temperature.[12][13]

    • Analyze the discolored material by HPLC to identify and quantify any degradation products.

  • Potential Cause B: Oxidation. The presence of oxygen at elevated temperatures can lead to oxidative degradation.

  • Troubleshooting Steps:

    • Ensure the drying process is conducted under a vacuum or with a nitrogen purge to create an inert atmosphere.

    • If using a vacuum oven, ensure a good seal to prevent air leaks.

Issue 2: Residual Moisture Remains High After Prolonged Drying
  • Potential Cause A: Formation of a Stable Hydrate. The remaining water is likely bound within the crystal lattice as a stable hydrate, which requires more energy to remove.

  • Troubleshooting Steps:

    • Use TGA to analyze the material. A sharp weight loss at a specific temperature above 100°C is indicative of a stable hydrate.[11]

    • If a stable hydrate is confirmed, you may need to modestly increase the temperature, provided it is well below the decomposition temperature.

    • Alternatively, consider if the hydrated form is acceptable for your application. In some cases, a hydrated form of an API can be more stable than the anhydrous form.[9][14]

  • Potential Cause B: Inefficient Drying Setup. The vacuum may not be strong enough, or the material may be packed too densely, preventing efficient moisture removal.

  • Troubleshooting Steps:

    • Check the vacuum pump and seals for leaks to ensure a deep and consistent vacuum.

    • Spread the material in a thin layer on the drying trays to maximize the surface area exposed to heat and vacuum.

    • If available, use an agitated dryer for more efficient and uniform drying.

Issue 3: Material Shows Inconsistent Drying Results Batch-to-Batch
  • Potential Cause: Variation in Starting Material. Different batches may have varying levels of initial hydration or different crystal sizes, affecting the drying kinetics.

  • Troubleshooting Steps:

    • Characterize the starting material for each batch, including initial water content by Karl Fischer titration and particle size analysis.

    • Standardize the drying protocol but allow for adjustments in drying time based on the initial water content.

    • Implement in-process checks (e.g., taking samples for Karl Fischer analysis at set intervals) to determine the drying endpoint rather than relying on a fixed time.

Experimental Protocols

The following protocols provide a framework for developing a suitable drying procedure. It is imperative to first characterize the thermal stability of your specific nicotinyl alcohol hydrochloride sample using TGA/DSC.

Protocol 1: Vacuum Oven Drying

This is the most common and recommended method for drying hygroscopic and thermally sensitive APIs.[12]

  • Thermal Analysis:

    • Perform TGA/DSC on a small sample (5-10 mg) of the hydrated nicotinyl alcohol hydrochloride.

    • Heat from ambient temperature to ~200°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Identify the temperature at which significant weight loss (decomposition) begins.

    • Crucially, set your maximum drying temperature at least 20-30°C below this decomposition onset temperature.

  • Drying Procedure:

    • Pre-heat the vacuum oven to your determined safe drying temperature (e.g., 50-70°C is a conservative starting range for many hydrochloride salts).

    • Spread the hydrated salt in a thin, even layer (no more than 1-2 cm deep) on stainless steel or glass trays.

    • Place the trays in the oven and close the door.

    • Apply a vacuum, aiming for a pressure below 10 mbar.

    • Dry for an initial period of 12-24 hours.

    • After the initial drying period, carefully release the vacuum with dry nitrogen, if possible, and quickly take a sample for water content analysis by Karl Fischer titration.

    • Continue drying, taking samples every 4-6 hours, until the water content reaches your target specification and is consistent between two consecutive measurements (this indicates the drying endpoint).

ParameterRecommended Starting RangeRationale
Temperature 50 - 70 °CA conservative range to minimize thermal degradation. Must be validated by TGA/DSC.
Pressure < 10 mbarA deep vacuum lowers the boiling point of water, allowing for efficient drying at lower temperatures.[13]
Time 12 - 48 hoursHighly dependent on the initial water content, material depth, and batch size. Must be determined experimentally.
In-Process Control Karl Fischer TitrationThe most accurate method to determine the drying endpoint and ensure consistent results.
Protocol 2: Desiccator Drying (for small quantities)

For very small amounts or when a vacuum oven is not available, drying in a vacuum desiccator over a strong desiccant can be effective, although slower.

  • Setup:

    • Place a high-capacity desiccant, such as phosphorus pentoxide (P₄O₁₀) or fresh Drierite®, in the bottom of a glass vacuum desiccator.

    • Place the hydrated nicotinyl alcohol hydrochloride in a shallow glass dish or watch glass on the desiccator plate.

    • Ensure the desiccator seal is lightly greased and secure.

  • Drying Procedure:

    • Carefully evacuate the desiccator using a vacuum pump.

    • Allow the material to dry at room temperature under vacuum for 48-72 hours.

    • Periodically check the water content by Karl Fischer titration to monitor progress.

Visualization of Workflows

Diagram 1: Decision Workflow for Selecting a Drying Method

DryingDecision start Start: Hydrated Nicotinyl Alcohol HCl thermal_analysis Perform TGA/DSC Analysis start->thermal_analysis is_stable Thermally Stable at Elevated Temp? thermal_analysis->is_stable vacuum_oven Use Vacuum Oven Drying Protocol is_stable->vacuum_oven Yes desiccator Use Desiccator Drying (Slower, Ambient Temp) is_stable->desiccator No/Low Stability end_dried Dried Product vacuum_oven->end_dried desiccator->end_dried

Caption: Decision tree for selecting an appropriate drying method.

Diagram 2: Troubleshooting Workflow for Discoloration

DiscolorationTroubleshooting issue Issue: Product Discoloration (Yellow/Brown) check_temp Is Drying Temp << Decomposition Temp (TGA)? issue->check_temp check_atmosphere Is an Inert Atmosphere Used? check_temp->check_atmosphere Yes lower_temp Action: Lower Drying Temp and/or Increase Vacuum check_temp->lower_temp No implement_inert Action: Use N2 Purge or Check Vacuum Seal check_atmosphere->implement_inert No root_cause_thermal Root Cause: Thermal Degradation check_atmosphere->root_cause_thermal Yes lower_temp->root_cause_thermal root_cause_oxidation Root Cause: Oxidation implement_inert->root_cause_oxidation

Caption: Troubleshooting guide for product discoloration during drying.

References

  • ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F) nicotinic acid (NA)... [Image]. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NICOTINYL ALCOHOL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NICOTINYL ALCOHOL. Retrieved from [Link]

  • Wikipedia. (2023). Nicotinyl alcohol. Retrieved from [Link]

  • SciSpace. (n.d.). The Biological Degradation of Nicotine by Nicotinophilic Microorganisms. Retrieved from [Link]

  • ResearchGate. (n.d.). The degradation of nicotinic acid by Achromobacter xylosoxidans. Retrieved from [Link]

  • ChemBK. (2024). Nicotinyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of channel hydrates. [Image]. Retrieved from [Link]

  • Reddit. (2023). Pyridine hydrochloride demethylation. Retrieved from [Link]

  • Journal of Chemical Education. (1955). Preparation of anhydrous pyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from [Link]

  • Merck Index. (n.d.). Nicotinyl Alcohol. Retrieved from [Link]

  • PMC. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

  • Equilibar. (2021). APIs and Vacuum Drying. Retrieved from [Link]

  • Equilibar. (2021). Vacuum Drying for API. Retrieved from [Link]

  • MDPI. (2020). Pharmaceutical Hydrates Analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Nicotinyl alcohol. Retrieved from [Link]

  • NIST. (n.d.). Nicotinyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decomposition of the compound. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Drying salts with HCl solution. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554136B - Preparation method of cefmenoxine hydrochloride dry powder.
  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • UHasselt Document Server. (n.d.). Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. Retrieved from [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • European Pharmaceutical Review. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • PubMed. (2010). The pyrolysis of (-)-(S)-nicotine: racemization and decomposition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.5: Nucleophilic Addition of Water - Hydration. Retrieved from [Link]

  • PubMed. (n.d.). Hydration for a series of hydrocarbons. Retrieved from [Link]

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Technical Support Center: Resolving Impurites in Crude 3-Hydroxymethylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-hydroxymethylpyridinium chloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during their experimental work. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity of your research.

I. Understanding the Chemistry: Synthesis and Potential Impurities

3-Hydroxymethylpyridinium chloride is typically synthesized through the straightforward acid-base reaction of 3-pyridinemethanol with hydrogen chloride (HCl)[1][2]. While the reaction appears simple, several factors can lead to the incorporation of impurities in the crude product.

Reaction Scheme:

Common Sources of Impurities:

  • Unreacted Starting Material: Incomplete reaction can leave residual 3-pyridinemethanol in the final product.

  • Byproducts of Precursor Synthesis: The purity of the starting 3-pyridinemethanol is crucial. Impurities from its synthesis, such as unreacted starting materials or byproducts, can carry over[3][4].

  • Side Reactions: Although the primary reaction is an acid-base neutralization, side reactions can occur, especially if the reaction conditions are not well-controlled or if the HCl source is impure. For instance, if the HCl contains traces of thionyl chloride (a common reagent in converting alcohols to chlorides), unwanted chlorinated byproducts could form[5][6][7].

  • Solvent-Related Impurities: Residual solvents used during the synthesis or workup can be trapped in the crystalline product.

  • Hygroscopicity: Pyridinium salts, including 3-hydroxymethylpyridinium chloride, are often hygroscopic, readily absorbing moisture from the atmosphere, which can affect the physical state and purity of the product[8][9].

II. Troubleshooting Guide: From Observation to Solution

This section is designed to help you diagnose and resolve common issues encountered with crude 3-hydroxymethylpyridinium chloride.

Observation Potential Cause(s) Recommended Action(s)
Product is an oil or sticky solid Hygroscopicity (absorbed water). Residual solvent. Presence of unreacted 3-pyridinemethanol (which is a liquid at room temperature).Dry the product under high vacuum. If the issue persists, perform a recrystallization from an appropriate solvent system (see Section IV). A wash with a non-polar solvent like diethyl ether may help remove less polar impurities and induce solidification.
Discolored product (yellow to brown) Presence of colored impurities, often large, conjugated molecules. Degradation of the product or impurities.Treat the solution with activated charcoal during recrystallization to adsorb colored impurities.[10][11][12][13][14] Ensure reaction and purification temperatures are not excessively high to prevent degradation.
Broad melting point range Presence of multiple impurities.Recrystallization is the most effective method to narrow the melting point range by removing impurities.
Unexpected peaks in NMR or HPLC Unreacted starting materials (3-pyridinemethanol), byproducts, or residual solvents.Compare the analytical data with a reference standard of pure 3-hydroxymethylpyridinium chloride. Use the troubleshooting flowchart (Figure 2) to identify and select the appropriate purification strategy.

III. Frequently Asked Questions (FAQs)

Q1: My 3-hydroxymethylpyridinium chloride is a liquid even after drying under vacuum. What should I do?

A1: This is a common issue, often due to the hygroscopic nature of pyridinium salts[8][9]. It could also indicate the presence of unreacted 3-pyridinemethanol, which is a liquid. First, ensure your vacuum drying is efficient (using a good vacuum pump and potentially gentle heating). If it remains an oil, a purification step is necessary. Washing the crude product with a dry, non-polar solvent like diethyl ether can sometimes help to remove impurities and induce crystallization. However, the most robust solution is recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Q2: I observe a significant peak corresponding to 3-pyridinemethanol in my analytical data. How can I remove it?

A2: Unreacted 3-pyridinemethanol is a common impurity. Being more soluble in many organic solvents than its corresponding salt, it can often be removed by washing the crude solid with a suitable solvent in which the pyridinium salt has low solubility, such as diethyl ether or cold acetone[15][16]. For more effective removal, recrystallization is recommended. The difference in polarity between the alcohol and the salt allows for efficient separation during this process.

Q3: My product is colored. Is this normal, and how can I decolorize it?

A3: Pure 3-hydroxymethylpyridinium chloride should be a white to off-white solid. A distinct yellow or brown color indicates the presence of impurities. These are often high molecular weight, conjugated molecules that can be effectively removed by treating a solution of your crude product with activated charcoal before filtration and crystallization[10][11][12][13][14]. Use a minimal amount of charcoal to avoid significant loss of your desired product.

Q4: What is the best way to store purified 3-hydroxymethylpyridinium chloride?

A4: Due to its hygroscopic nature, it should be stored in a tightly sealed container in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite®) or silica gel. For long-term storage, flushing the container with an inert gas like nitrogen or argon is also recommended.

IV. Experimental Protocols

Protocol 1: Recrystallization of Crude 3-Hydroxymethylpyridinium Chloride (Two-Solvent Method)

This protocol utilizes a two-solvent system, which is often effective for purifying salts that are highly soluble in one solvent and insoluble in another.

Materials:

  • Crude 3-hydroxymethylpyridinium chloride

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, place the crude 3-hydroxymethylpyridinium chloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and continue to heat gently until a clear solution is obtained[17][18].

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of your crude product)[13]. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Precipitation: While stirring the warm ethanolic solution, slowly add anhydrous diethyl ether until the solution becomes faintly cloudy. This indicates that the saturation point has been reached[19].

  • Crystallization: Gently warm the solution until the cloudiness just disappears. Then, allow the flask to cool slowly to room temperature, and subsequently in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a general guideline for assessing the purity of 3-hydroxymethylpyridinium chloride. Method optimization may be required based on the specific impurities present.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterValue
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Sample Preparation: Prepare a sample solution of 3-hydroxymethylpyridinium chloride in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

V. Visualizations

Chemical Structures

Caption: Structures of the target compound and a common impurity.

Troubleshooting Workflow

TroubleshootingWorkflow start Crude 3-Hydroxymethylpyridinium Chloride observation Assess Physical State and Purity (Visual, MP, NMR, HPLC) start->observation is_pure Purity > 98%? observation->is_pure pure_product Pure Product is_pure->pure_product Yes oily_sticky Oily or Sticky Solid? is_pure->oily_sticky No colored Colored Product? oily_sticky->colored No wash_ether Wash with Diethyl Ether oily_sticky->wash_ether Yes broad_mp Broad Melting Point? colored->broad_mp No add_charcoal Add Activated Charcoal during Recrystallization colored->add_charcoal Yes recrystallize Perform Recrystallization (e.g., Ethanol/Ether) broad_mp->recrystallize Yes wash_ether->observation recrystallize->observation add_charcoal->recrystallize

Caption: A decision-making workflow for purifying crude 3-hydroxymethylpyridinium chloride.

VI. References

Sources

Validation & Comparative

1H NMR chemical shifts of protonated vs neutral 3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 1H NMR Chemical Shifts of 3-Pyridinemethanol (Neutral vs. Protonated)

Executive Summary

This technical guide provides a comparative analysis of the 1H NMR spectral signatures of 3-pyridinemethanol (Nicotinyl alcohol) in its neutral free-base form versus its protonated pyridinium cation form.[1] For researchers in medicinal chemistry and drug formulation, distinguishing these species is critical, as the ionization state (


) governs solubility, membrane permeability, and receptor binding affinity.

The protonation of the pyridine nitrogen induces significant deshielding effects , shifting ring protons downfield by 0.4 – 1.0 ppm .[1] This guide details these specific shifts, the electronic mechanisms driving them, and a validated protocol for determining


 via in-situ NMR titration.

Structural & Mechanistic Basis of Chemical Shifts

The chemical shift changes observed upon protonation are not random; they are driven by the loss of electron density in the aromatic ring.[1]

  • Neutral State: The nitrogen lone pair is orthogonal to the

    
    -system but provides some electron density via induction, keeping ring protons relatively shielded compared to benzene.[1]
    
  • Protonated State (Cationic): Upon protonation (

    
    ), the nitrogen becomes a strong electron-withdrawing group (inductive effect 
    
    
    
    ) and a resonance electron sink (mesomeric effect
    
    
    ).[1] This dramatically reduces electron density at the ring carbons, particularly at the ortho (C2, C6) and para (C4) positions, leading to significant downfield shifts (deshielding).
Visualizing the Electronic Effects

electronic_effects Neutral Neutral 3-Pyridinemethanol (Free Base) Protonation Protonation (H+) @ Nitrogen Lone Pair Neutral->Protonation Cation Pyridinium Cation (Protonated) Protonation->Cation Effect1 Inductive Withdrawal (-I) Deshields H2, H6 Cation->Effect1 Effect2 Resonance Withdrawal (-M) Deshields H4, H2, H6 Cation->Effect2

Figure 1: Mechanistic flow of protonation leading to electron density reduction and subsequent NMR signal deshielding.

Comparative Data: Chemical Shifts ( )[1][2][3][4]

The following data compares the neutral form (typically in


) against the protonated form (typically in 

or acidic DMSO).

Note on Solvent Effects: While protonation is the primary driver of the shift, solvent differences (


 vs. 

) also contribute.[1] The "Shift Magnitude" below represents the combined effect observed in a typical salt formation workflow.
Table 1: 1H NMR Shift Assignment (300-500 MHz)
Proton PositionLabelNeutral

(ppm) (

)
Protonated

(ppm) (

Acidic)

(Shift)
Electronic Rationale
H-2 (Ortho)s8.44 - 8.56 8.75 - 8.90 +0.3 - 0.4 Closest to

; strong inductive withdrawal.[1]
H-6 (Ortho)d8.36 - 8.55 8.70 - 8.85 +0.3 - 0.4 Closest to

; strong inductive withdrawal.[1]
H-4 (Para)d7.71 8.50 - 8.60 +0.8 - 0.9 Strong resonance deshielding; largest magnitude shift.[1]
H-5 (Meta)dd7.26 8.00 - 8.10 +0.7 - 0.8 Significant shift, though less than H4 due to meta position.[1]
-CH₂- (Alpha)s4.67 4.90 - 5.00 +0.2 - 0.3 Inductive effect through the C3 carbon.[1]

Data synthesized from spectroscopic databases and substituent chemical shift (SCS) additivity rules for pyridinium systems [1][2][3].[1]

Experimental Protocol: In-Situ NMR Titration

To accurately determine the


 or verify the ionization state of your specific sample without solvent interference, use this self-validating titration protocol.
Materials
  • Analyte: 10-20 mg 3-Pyridinemethanol.[1]

  • Solvent:

    
     (99.9% D).
    
  • Acid/Base:

    
     (0.1 M and 1.0 M) and 
    
    
    
    (0.1 M and 1.0 M).[1]
  • Reference: DSS (Sodium trimethylsilylpropanesulfonate) or TSP (internal standard, set to 0.00 ppm).[1][2] Avoid TMS in aqueous media.

Workflow Diagram

titration_protocol Start Dissolve Sample (10mg in 0.6mL D2O) InitialScan Acquire Initial Spectrum (Record pH) Start->InitialScan Check_pH Check pH InitialScan->Check_pH Acid_Path Add 5-10µL DCl (Lower pH) Check_pH->Acid_Path To Protonate Base_Path Add 5-10µL NaOD (Raise pH) Check_pH->Base_Path To Deprotonate Measure Measure & Record Chemical Shifts Acid_Path->Measure Base_Path->Measure Measure->Check_pH Repeat Steps Plot Plot $delta$ vs pH Sigmoidal Curve Measure->Plot Data Sufficient Calc Calculate pKa (Inflection Point) Plot->Calc

Figure 2: Step-by-step workflow for determining ionization state via NMR titration.

Step-by-Step Procedure
  • Preparation: Dissolve the sample in

    
     containing the DSS internal standard.[1]
    
  • Baseline: Measure the pH of the solution using a micro-pH probe. Acquire the 1H NMR spectrum.[1][3][2][4][5][6][7]

  • Titration:

    • Sequentially add aliquots of

      
       or 
      
      
      
      directly to the NMR tube.[1]
    • Cap, invert to mix, and measure pH.

    • Acquire spectrum at each pH point (Target range: pH 2 to pH 9).[1]

  • Analysis: Track the chemical shift of H-4 or H-6 (most sensitive).[1] Plot

    
     vs. pH.[1]
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    [1]
    

Diagnostic Interpretation

  • Rapid Identification: If your H-4 doublet appears near 7.7 ppm , you have the free base .[1] If it appears near 8.5 ppm , you have the salt (pyridinium) .[1]

  • Intermediate Shifts: If you observe shifts between these values (e.g., H-4 at 8.1 ppm), your system is likely in rapid exchange near the

    
     (approx pH 5.2).[1] This indicates a buffered environment or incomplete salt formation.[1]
    

References

  • National Institutes of Health (NIH). (2012).[1] Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education. Retrieved February 25, 2026, from [Link]

  • Warsaw University of Technology. (n.d.).[1] NMR Spectra of Pyridine, Picolines and Their Hydrochlorides. Retrieved February 25, 2026, from [Link]

Sources

FTIR spectrum interpretation of 3-hydroxymethylpyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Spectrum Interpretation of 3-Hydroxymethylpyridinium Chloride

Executive Summary: The Analytical Imperative

In pharmaceutical synthesis and drug development, 3-Hydroxymethylpyridinium chloride (CAS: 6959-48-4), also known as 3-pyridinemethanol hydrochloride, serves as a critical intermediate for vasodilators and antilipemic agents.[1][2] While the free base, 3-Hydroxymethylpyridine (CAS: 100-55-0), is widely available, the hydrochloride salt is often preferred for its enhanced aqueous solubility and crystalline stability.[1][2]

However, the salt’s hygroscopic nature and the complex overlapping of vibrational modes in the high-frequency region present unique analytical challenges. This guide objectively compares the FTIR spectral performance of the salt versus the free base, providing a robust framework for identification and purity verification.

Comparative Spectral Analysis: Salt vs. Free Base

The "performance" of an FTIR spectrum in this context is defined by its ability to unequivocally distinguish the protonated pyridinium species from the neutral pyridine ring.

Mechanism of Spectral Shift

The conversion of the free base to the hydrochloride salt involves the protonation of the pyridine nitrogen. This fundamental change alters the dipole moment and force constants of the ring, resulting in predictable, diagnostic shifts.

  • Free Base (Neutral): Characterized by a lone pair on the nitrogen, resulting in lower frequency C=N stretching.[1][2]

  • Chloride Salt (Cationic): The formation of the N-H⁺ bond creates a cationic ring system.[1][2] This increases the bond order of the ring system slightly and introduces strong hydrogen-bonding interactions (N-H⁺···Cl⁻), which dramatically broaden high-frequency signals.[1][2]

Key Spectral Regions & Diagnostic Peaks
Spectral RegionFeature3-Hydroxymethylpyridine (Free Base) 3-Hydroxymethylpyridinium Chloride (Salt) Diagnostic Note
High Frequency (2500–3500 cm⁻¹)O-H / N-H Stretch Sharp to broad band ~3200–3400 cm⁻¹ (O-H only).[1][2]Super-broad continuum (2400–3400 cm⁻¹).[1] Overlap of O-H and N-H⁺ stretches.[1][2]The "Pyridinium Continuum" is the primary indicator of salt formation.
Double Bond Region (1580–1650 cm⁻¹)C=N Ring Stretch Distinct bands ~1570–1590 cm⁻¹.[1][2]Shifted to higher frequency ~1600–1640 cm⁻¹ .[1]Protonation stiffens the ring, blue-shifting the C=N mode.
Ring Breathing (1400–1500 cm⁻¹)C-C Ring Stretch ~1420 cm⁻¹, ~1480 cm⁻¹.[1][2]Bands often split or intensify; ~1480–1500 cm⁻¹ becomes more prominent.[1][2]Sensitive to ring charge density.[1][2]
Fingerprint (1000–1100 cm⁻¹)C-O (Alcohol) Strong band ~1030–1050 cm⁻¹.[1][2]Strong band ~1030–1060 cm⁻¹ (Minimal shift).[1]The primary alcohol environment is largely unaffected by ring protonation.[2]
Far IR / Low Freq (< 800 cm⁻¹)Out-of-Plane Bending ~710 cm⁻¹ (Pyridine ring deformation).[1][2]Shifts to ~680–690 cm⁻¹.[1]Diagnostic for substitution pattern and protonation state.[1][2][3]

Critical Insight: The most reliable differentiator is the 1600–1640 cm⁻¹ region .[1][2] If the spectrum shows a strong band >1630 cm⁻¹ combined with a broad "tail" extending below 3000 cm⁻¹, the sample is the salt form.

Experimental Protocol: Handling Hygroscopic Salts

The hydrochloride salt is hygroscopic .[1][2] Moisture absorption is the primary cause of poor spectral resolution, appearing as a massive water band (3400 cm⁻¹) that obscures the N-H⁺ stretch.

Method A: ATR (Attenuated Total Reflectance) – Recommended[1][2]
  • Why: Minimal sample prep reduces moisture exposure time.[1][2]

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for durability against acidic salts).[1][2]

  • Protocol:

    • Clean crystal with isopropanol; ensure background is flat.[1][2]

    • Place solid sample on the crystal immediately after opening the vial.

    • Apply high pressure (clamp) to ensure contact.[1][2]

    • Scan Parameters: 4 cm⁻¹ resolution, 32 scans.

    • Validation: Check for CO₂ doublet (2350 cm⁻¹).[1][2] If high, purge and rescan.[2]

Method B: KBr Pellet – For High-Resolution Transmission[1][2]
  • Why: Superior for resolving weak overtone bands in the fingerprint region.[1][2]

  • Risk: KBr is also hygroscopic.[1][2]

  • Protocol:

    • Dry KBr powder at 110°C overnight before use.[1][2]

    • Mix sample:KBr at a 1:100 ratio (approx. 2mg sample to 200mg KBr).[1]

    • Grind quickly in an agate mortar (under a heat lamp if humidity >50%).

    • Press at 8–10 tons for 2 minutes under vacuum.

    • Pass/Fail Criteria: Pellet must be transparent. Cloudy pellets indicate moisture contamination; discard and repeat.[1][2]

Visualization: Identification Logic Tree

The following diagram outlines the decision process for identifying the compound and assessing its purity based on spectral data.

FTIR_Identification_Workflow Start Unknown Sample Spectrum CheckRegion1 Analyze 2500-3500 cm⁻¹ Region Start->CheckRegion1 IsBroad Broad Continuum (2400-3400 cm⁻¹)? CheckRegion1->IsBroad CheckRegion2 Analyze 1600-1640 cm⁻¹ IsBroad->CheckRegion2 Yes (N-H+ present) ResultBase CONFIRMED: 3-Hydroxymethylpyridine (Free Base) IsBroad->ResultBase No (Sharp OH only) ResultWet ERROR: Moisture Contamination (Sharp H2O peak @ 3400) IsBroad->ResultWet Distinct Water Spike IsShifted Strong Band > 1630 cm⁻¹? CheckRegion2->IsShifted ResultSalt CONFIRMED: 3-Hydroxymethylpyridinium Chloride (Salt) IsShifted->ResultSalt Yes (C=N+ Stretch) IsShifted->ResultBase No (Band < 1600)

Figure 1: Decision logic for distinguishing the salt form from the free base using FTIR spectral features.[1][2]

Application Context: Why Choose the Salt?

While the free base is the active pharmaceutical ingredient (API) precursor, the chloride salt is frequently the form of choice during intermediate storage and synthesis.

  • Solubility Profile:

    • Free Base:[1] Soluble in organic solvents (ethanol, chloroform); limited water solubility.[1][2]

    • Chloride Salt: Highly water-soluble.[1][2] This allows for reaction in aqueous media or easy removal of organic impurities via biphasic extraction.[1][2]

  • Stability:

    • The protonated nitrogen deactivates the ring toward oxidation, providing a longer shelf-life compared to the free base, which can darken (oxidize) upon exposure to air.

  • Crystallinity:

    • The salt forms a stable crystal lattice (Triclinic, P-1), facilitating purification via recrystallization, whereas the free base is often a viscous liquid or low-melting solid that is difficult to purify.[1]

References

  • National Institute of Standards and Technology (NIST). (2024).[1][2] Pyridine, 4,5-di(hydroxymethyl)-3-mercapto-2-methyl-, hydrochloride IR Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

  • Cook, D. (1961).[1][2] Vibrational Spectra of Pyridinium Salts. Canadian Journal of Chemistry, 39(10), 2009–2024. Retrieved from [Link]

  • PubChem. (2025).[1][2][4] 3-(Chloromethyl)pyridine hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Kintek Solution. (2024).[1][2] Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR. Retrieved from [Link]

Sources

Comparative Guide: Antimicrobial Efficacy of 3-Hydroxymethylpyridinium Salts vs. Benzalkonium Salts

[1][2][3]

Executive Summary

Objective: This guide evaluates the antimicrobial performance, safety profile, and physicochemical properties of N-alkyl-3-hydroxymethylpyridinium salts (specifically the C16 derivative) against the industry-standard Benzalkonium Chloride (BAC).

Core Finding: While Benzalkonium Chloride (BAC) remains the gold standard for broad-spectrum disinfection, experimental data indicates that N-hexadecyl-3-hydroxymethylpyridinium bromide exhibits superior antimicrobial potency (submicromolar MICs) and a more favorable cytotoxicity profile.[1] The planar pyridinium headgroup, combined with the 3-hydroxymethyl substituent, enhances membrane intercalation while reducing the non-specific irritation often associated with the tetrahedral ammonium headgroup of BAC.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

To understand the efficacy differences, we must first analyze the structural distinctness of the two compound classes.

FeatureBenzalkonium Chloride (BAC)3-Hydroxymethylpyridinium Salts (3-HMP)
Core Cation Tetrahedral Ammonium (

)
Planar Aromatic Pyridinium (

)
Charge Distribution Localized on NitrogenDelocalized across the Pyridine ring
Hydrophobicity High (Benzyl group + Alkyl chain)Tunable (Hydroxymethyl adds polarity)
Headgroup Size Bulky (Steric hindrance from methyls)Compact/Flat (Intercalates easily)
Critical Micelle Conc.[2] (CMC)

0.5 - 1.0 mM (C16 homolog)
Lower CMC (Enhanced surface activity)

Structural Insight: The delocalized positive charge on the pyridinium ring allows for stronger electrostatic interactions with the negatively charged bacterial cell wall (teichoic acids in Gram-positive; LPS in Gram-negative) compared to the localized charge of BAC.

Mechanism of Action (MOA)

Both compounds function as Quaternary Ammonium Compounds (QACs), but their mode of membrane disruption differs slightly due to geometry.

Comparative Mechanism Pathway

The following diagram illustrates the stepwise interaction of both salts with a bacterial membrane.

MOA_Comparisoncluster_0Phase 1: Adsorptioncluster_1Phase 2: Penetrationcluster_2Phase 3: Cell DeathStep1Electrostatic Attraction(Cationic Head -> Anionic Cell Wall)Step2_BACBAC (Tetrahedral)Disrupts Packing viaSteric BulkStep1->Step2_BAC High Conc.Step2_HMP3-HMP (Planar)Intercalates betweenLipid TailsStep1->Step2_HMP Low Conc.Step3Membrane Lysis &Cytoplasmic LeakageStep2_BAC->Step3 SolubilizationStep2_HMP->Step3 Pore Formation

Caption: Comparative membrane disruption pathways. 3-HMP utilizes planar intercalation, effective at lower concentrations than BAC's steric disruption.

Experimental Efficacy Data

The following data synthesizes experimental results comparing N-hexadecyl-3-hydroxymethylpyridinium bromide (C16-3HMP) against standard BAC.

Minimum Inhibitory Concentration (MIC)

Data normalized from comparative broth microdilution assays.

OrganismStrain TypeBAC MIC (μM)C16-3HMP MIC (μM)Performance Verdict
S. aureus Gram-Positive2.5 - 5.00.5 - 1.0 3-HMP is 5x more potent
E. coli Gram-Negative15.0 - 30.08.0 - 12.0 3-HMP is ~2x more potent
C. albicans Fungal Yeast10.0 - 20.02.0 - 4.0 3-HMP is 5x more potent
P. aeruginosa Gram-Negative (Resistant)>100>80Comparable (Low efficacy)

Analysis: The C16-3HMP derivative demonstrates submicromolar activity against Gram-positive strains.[3][4] The presence of the hydroxymethyl group at position 3 does not sterically hinder the interaction but likely facilitates hydrogen bonding with phosphate headgroups in the lipid bilayer, anchoring the molecule more effectively than the benzyl group of BAC.

Chain Length Dependency (SAR)

Experimental data confirms that efficacy for 3-HMP salts is strictly dependent on alkyl chain length, peaking at C16 (Hexadecyl).

  • C10 - C12: Weak activity (MIC > 50 μM).

  • C14: Moderate activity.

  • C16: Optimal activity (Lowest MIC).

  • C18: Activity decreases slightly (likely due to solubility/aggregation issues).

Safety & Toxicity Profile

A critical advantage of pyridinium salts over benzalkonium salts is the toxicity profile regarding mammalian cells.

  • Cytotoxicity (MTT Assay): 3-HMP salts show higher IC50 values (lower toxicity) against mammalian fibroblasts compared to BAC.

  • Hemolytic Activity: At bactericidal concentrations, C16-3HMP exhibits lower hemolytic activity than BAC.

  • Mechanism of Safety: The metabolic liability of the hydroxymethyl group provides a handle for biodegradation, whereas the chemically inert benzyl group of BAC persists longer in tissues, contributing to irritation.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Synthesis of N-Alkyl-3-Hydroxymethylpyridinium Salts

This protocol yields the bromide salt used in the efficacy data above.[3][4]

Reagents: 3-(Hydroxymethyl)pyridine (98%), 1-Bromohexadecane (98%), Acetonitrile (Anhydrous).

  • Dissolution: Dissolve 10 mmol of 3-(hydroxymethyl)pyridine in 20 mL of anhydrous acetonitrile.

  • Quaternization: Add 12 mmol (1.2 eq) of 1-bromohexadecane dropwise under stirring.

  • Reflux: Heat the mixture to reflux (80-82°C) for 8–12 hours. Monitor via TLC (Mobile phase: MeOH/CHCl3 1:9).

  • Precipitation: Cool to room temperature. If product does not precipitate, add cold diethyl ether.

  • Purification: Filter the white crystalline solid and recrystallize from ethanol/acetone.

  • Yield: Expected yield >85%.

Workflow Diagram: Synthesis & Validation

Synthesis_WorkflowStartStart: ReagentsReactionReflux in MeCN(12h @ 80°C)Start->ReactionIsolationPrecipitation(Diethyl Ether)Reaction->IsolationPurificationRecrystallization(EtOH/Acetone)Isolation->PurificationValidationValidation(NMR, MIC Assay)Purification->Validation

Caption: Step-by-step synthesis workflow for high-purity 3-HMP salts.

Conclusion & Recommendation

Recommendation:

  • For Surface Disinfection: BAC remains cost-effective.

  • For Topical/Therapeutic Applications: 3-HMP salts are recommended due to reduced irritation and higher efficacy against resistant Gram-positive strains (e.g., MRSA).

References

  • Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Letters in Organic Chemistry. (2018). Available at: [Link]

  • Hydrophobicity and antimicrobial activities of quaternary pyridinium salts. Journal of Applied Microbiology. (2008). Available at: [Link]

  • Wide-Antimicrobial Spectrum of Picolinium Salts. Molecules. (2020).[2] Available at: [Link]

  • Biological Synergy and Antimicrobial Mechanism of Hydroxypropyltrimethyl Ammonium Chloride Chitosan with Benzalkonium Chloride. International Journal of Molecular Sciences. (2018). Available at: [Link]

  • Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. International Journal of Molecular Sciences. (2015). Available at: [Link]

UV-Vis absorption characteristics of pyridinium chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the UV-Vis Absorption Characteristics of Pyridinium Chloride Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of pyridinium chloride derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the structural and environmental factors that influence their spectral characteristics, supported by experimental data and established scientific principles.

Introduction to Pyridinium Chloride Derivatives and Their Spectroscopic Importance

Pyridinium chlorides are a class of organic compounds characterized by a positively charged pyridinium cation and a chloride anion. Their inherent charge and aromaticity make them valuable in various applications, including as catalysts, ionic liquids, and biologically active agents. Understanding their interaction with UV-Vis light is crucial for their application in areas such as photosensitizers, biological probes, and for quantitative analysis using spectrophotometry. The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic structure, and for pyridinium derivatives, these spectra are particularly sensitive to modifications in their chemical environment and structure.

Fundamentals of UV-Vis Absorption in Pyridinium Systems

The UV-Vis absorption of pyridinium chloride derivatives is primarily governed by π → π* and n → π* electronic transitions within the aromatic pyridinium ring. The strong absorption bands typically observed in the UV region are attributed to π → π* transitions. The energy, and therefore the wavelength, of these transitions is highly dependent on the electronic properties of substituents on the pyridinium ring and the nature of the solvent.

Comparative Analysis: Factors Influencing Absorption Characteristics

The Effect of Ring Substituents

Substituents on the pyridinium ring can significantly alter the absorption maximum (λmax) and the molar absorptivity (ε). This is due to their ability to either donate or withdraw electron density from the aromatic system, thereby affecting the energy gap between the π and π* orbitals.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, hydroxyl, and amino groups increase the electron density of the ring. This raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for the π → π* transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and carbonyl functionalities pull electron density away from the ring. This stabilizes the HOMO, increasing the energy gap to the lowest unoccupied molecular orbital (LUMO). As a result, more energy is needed for the electronic transition, causing a shift to a shorter wavelength (a hypsochromic or blue shift).

The diagram below illustrates this principle:

G cluster_EDG Effect of Electron-Donating Group (EDG) cluster_unsubstituted Unsubstituted Pyridinium cluster_EWG Effect of Electron-Withdrawing Group (EWG) HOMO_EDG HOMO (Elevated) LUMO_EDG LUMO HOMO_EDG->LUMO_EDG Smaller Energy Gap (Red Shift) HOMO_unsub HOMO LUMO_unsub LUMO HOMO_unsub->LUMO_unsub Energy Gap HOMO_EWG HOMO (Lowered) LUMO_EWG LUMO HOMO_EWG->LUMO_EWG Larger Energy Gap (Blue Shift) G prep 1. Solution Preparation (Stock & Dilutions) setup 2. Instrument Setup (Warm-up, Wavelength Range) prep->setup baseline 3. Baseline Correction (Using Pure Solvent) setup->baseline measure 4. Sample Measurement (Acquire Spectrum) baseline->measure analyze 5. Data Analysis (Determine λmax, Calculate ε) measure->analyze

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

The are intricately linked to their molecular structure and surrounding environment. By understanding the electronic effects of substituents and the influence of solvent polarity, researchers can predict and manipulate the spectroscopic properties of these compounds for various applications. The systematic approach to their analysis, as outlined in the experimental protocol, ensures the acquisition of reliable and reproducible data, which is fundamental for both basic research and the development of new technologies based on these versatile molecules.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

Electrochemical properties of 3-hydroxymethylpyridinium vs 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical properties of 3-hydroxymethylpyridinium vs 3-hydroxypyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison of the electrochemical behaviors of 3-Hydroxymethylpyridinium (3-HMP⁺) and 3-Hydroxypyridine (3-HP) . While both share a pyridine core, their electrochemical identities are distinct: 3-HP behaves primarily as a redox-active phenol-like system subject to complex tautomerism, whereas 3-HMP⁺ exhibits the classic behavior of an electron-deficient pyridinium cation with an oxidizable side chain.

  • 3-Hydroxypyridine (3-HP): Electrochemistry is dominated by the ring-bound hydroxyl group (anodic oxidation) and pH-dependent tautomerism.

  • 3-Hydroxymethylpyridinium (3-HMP⁺): Electrochemistry is characterized by the cathodic reduction of the pyridinium core and the anodic oxidation of the hydroxymethyl side chain.

Molecular Architecture & Physicochemical Basis

To interpret the electrochemical data, one must first understand the structural dynamics of these molecules in solution.

3-Hydroxypyridine (3-HP): The Tautomeric Chameleon

3-HP exists in a pH-dependent equilibrium between a neutral enol form and a zwitterionic form. This tautomerism dictates its oxidation potential.

  • Acidic pH: Protonated cation (3-hydroxypyridinium).[1]

  • Neutral pH: Equilibrium between enol (pyridine-3-ol) and zwitterion (pyridinium-3-olate).

  • Basic pH: Anionic form (pyridin-3-olate), which is the most easily oxidized species.

3-Hydroxymethylpyridinium (3-HMP⁺): The Electron-Deficient Core

The term "3-hydroxymethylpyridinium" specifically refers to the cationic form, generated either by protonation in acidic media or N-alkylation (quaternary salt).

  • Electronic Effect: The positive charge on the nitrogen renders the pyridine ring highly electron-deficient, significantly lowering the energy barrier for cathodic reduction compared to the neutral pyridine.

  • Side Chain: The -CH₂OH group is electronically isolated from the ring resonance compared to the -OH in 3-HP, acting primarily as a standard primary alcohol for oxidation purposes.

Comparative Electrochemical Profiles

Anodic Behavior (Oxidation)
Feature3-Hydroxypyridine (3-HP)3-Hydroxymethylpyridinium (3-HMP⁺)
Primary Active Site Ring-bound Hydroxyl (-OH)Side-chain Hydroxymethyl (-CH₂OH)
Mechanism PCET (Proton-Coupled Electron Transfer). Formation of pyridinoxy radicals followed by dimerization or quinone formation.Alcohol Oxidation . 2e⁻/2H⁺ oxidation to aldehyde (3-formylpyridinium), then to carboxylic acid.
Peak Potential (

)
+0.70 V to +1.1 V (vs Ag/AgCl). Highly pH dependent; shifts negative by ~59 mV/pH unit (Nernstian behavior).> +1.2 V (vs Ag/AgCl). High overpotential required on carbon electrodes; often requires electrocatalysts (e.g., Pt, Pd, or conducting polymers).
Reversibility Irreversible (radical coupling products adsorb to electrode).Irreversible (chemical transformation to aldehyde).
Cathodic Behavior (Reduction)[2]
Feature3-Hydroxypyridine (3-HP)3-Hydroxymethylpyridinium (3-HMP⁺)
Primary Active Site Pyridine Ring (High barrier)Pyridinium Ring (Low barrier)
Mechanism Difficult to reduce. Requires very negative potentials or catalytic hydrogenation.Radical Dimerization/Hydrogenation . 1e⁻ reduction to neutral pyridinyl radical, followed by dimerization or further reduction to piperidine derivatives.
Onset Potential < -1.5 V (vs SCE). Often obscured by Hydrogen Evolution Reaction (HER) in aqueous media.-0.60 V to -1.10 V (vs SCE). The positive charge facilitates electron acceptance.
Product Dihydropyridines (unstable) or Piperidines.Dimers (4,4'-linkage) or 3-hydroxymethylpiperidine (in acidic macro-electrolysis).

Mechanistic Visualization

Diagram 1: 3-Hydroxypyridine Oxidation Pathway

This pathway illustrates the PCET mechanism leading to radical formation.

G HP_Enol 3-HP (Enol Form) Neutral HP_Zwit 3-HP (Zwitterion) Equilibrium HP_Enol->HP_Zwit Tautomerism (pH dependent) Radical Pyridinoxy Radical (Unstable Intermediate) HP_Enol->Radical -1e⁻, -1H⁺ (Anodic Oxidation) Dimer Bipyridine Dimer (Coupling Product) Radical->Dimer Radical Coupling Quinone Pyridine-3,4-dione (Oxidation Product) Radical->Quinone Further Oxidation (+H₂O)

Caption: Anodic oxidation of 3-Hydroxypyridine involves electron loss from the phenolic oxygen, leading to radical species.

Diagram 2: 3-Hydroxymethylpyridinium Reduction Pathway

This pathway highlights the reduction of the cationic core, a key feature of pyridinium salts.

G HMP_Cat 3-HMP⁺ (Cation) [Py-CH₂OH]⁺ Py_Rad Neutral Pyridinyl Radical [Py•-CH₂OH] HMP_Cat->Py_Rad +1e⁻ (Cathodic Reduction) E ~ -0.8 V vs SCE Dimer 4,4'-Dimer (Bis-hydroxymethyl) Py_Rad->Dimer Dimerization (Fast) Piperidine 3-Hydroxymethylpiperidine (Full Hydrogenation) Py_Rad->Piperidine +H⁺, +e⁻ (Multi-step, Acidic Media)

Caption: Cathodic reduction of 3-Hydroxymethylpyridinium proceeds via a neutral radical intermediate.

Experimental Protocols

Protocol A: Cyclic Voltammetry of 3-Hydroxypyridine (Oxidation Focus)

Objective: Observe the irreversible oxidation peak and pH shift.

  • Electrolyte Preparation: Prepare 0.1 M Phosphate Buffer Saline (PBS) adjusted to pH 7.0.

  • Analyte Solution: Dissolve 3-HP to a concentration of 1.0 mM. Note: Ensure complete dissolution; sonicate if necessary.

  • Electrode Setup:

    • Working: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina slurry.

    • Reference: Ag/AgCl (3M KCl).

    • Counter: Platinum wire.[2][3]

  • Measurement:

    • Scan Range: 0.0 V to +1.2 V.

    • Scan Rate: 50, 100, 200 mV/s.

  • Validation Check: Plot

    
     vs. pH (range 4-10). A slope of ~59 mV/pH confirms the 1H⁺/1e⁻ PCET mechanism.
    
Protocol B: Voltammetry of 3-Hydroxymethylpyridinium (Reduction Focus)

Objective: Observe the reduction of the pyridinium core.

  • Electrolyte Preparation: 0.5 M H₂SO₄ (Acidic media ensures the pyridinium form [PyH]⁺ is dominant).

  • Analyte Solution: Dissolve 3-hydroxymethylpyridine (10 mM) in the acid.

  • Electrode Setup:

    • Working: Dropping Mercury Electrode (DME) or Lead (Pb) film electrode (High hydrogen overpotential is required to see the reduction before H₂ evolution). Note: GCE is often unsuitable due to early H₂ evolution in acid.

    • Reference: Saturated Calomel Electrode (SCE).

    • Counter: Carbon rod.

  • Measurement:

    • Scan Range: -0.2 V to -1.4 V.

    • Scan Rate: 100 mV/s.

  • Validation Check: Observe a cathodic wave around -0.8 V to -1.0 V. The peak current (

    
    ) should scale linearly with the square root of the scan rate (
    
    
    
    ), indicating diffusion control.

Applications & Significance

  • Biosensors: 3-HP derivatives are often used as mediators in enzyme sensors due to their quinone-like redox cycling capability.

  • Electrosynthesis: 3-HMP⁺ reduction is a green chemistry route to piperidine derivatives (building blocks for pharmaceuticals like paroxetine).

  • Corrosion Inhibition: Both compounds adsorb to metal surfaces, but 3-HMP⁺ (cationic) adsorbs more strongly to negatively charged metal surfaces (cathodic protection) via electrostatic interaction.

References

  • Electrochemical Oxidation of Pyridine Deriv

    • Source: RSC Publishing, Organic & Biomolecular Chemistry[4]

    • Context: Discusses the anodic oxidation mechanisms of substituted indoles and pyridines, establishing the radical pathway for hydroxy-substituted heterocycles.
  • Mechanistic Studies of Pyridinium Electrochemistry

    • Source:Physical Chemistry Chemical Physics (PCCP)
    • Context: Detailed analysis of pyridinium reduction potentials on various electrode surfaces (Pt, Ag, Au, Cu) and the impact of CO₂.[5]

  • Electrochemical Reduction of Hydroxymethylpyridine Isomers

    • Source:Journal of Applied Electrochemistry (via ResearchG
    • Context: Specific data on the reduction of 2-, 3-, and 4-hydroxymethylpyridine in acidic media, highlighting the yield of piperidine deriv
  • Tautomerism of 3-Hydroxypyridine

    • Source:Journal of the Chemical Society (via ResearchG
    • Context: Spectroscopic and electrochemical analysis of the enol-zwitterion equilibrium which dict

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Hydroxymethylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Pyridinium compounds, as a class, can exhibit a range of toxicological and environmental hazards. Based on data from similar chemical structures, it is prudent to handle 3-Hydroxymethylpyridinium chloride with the assumption that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] Furthermore, many pyridine derivatives are toxic to aquatic life with long-lasting effects.[2]

This presumptive risk profile dictates a conservative approach to disposal, ensuring that all waste is treated as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. The primary goal is to prevent unintentional exposure to laboratory personnel and to avoid the release of the chemical into the environment.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling 3-Hydroxymethylpyridinium chloride waste. The following table summarizes the minimum required PPE, with the rationale for each selection.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from splashes and airborne particles of the chemical.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact with the chemical, which may cause irritation or be absorbed through the skin.[3]
Body Protection Laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dusts, vapors, or aerosols are generated.Minimizes the inhalation of potentially harmful airborne contaminants.[3]

Always inspect your PPE for integrity before use and wash your hands thoroughly after handling the chemical waste.[5][6]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical step in preventing dangerous reactions. Do not mix 3-Hydroxymethylpyridinium chloride waste with other chemical waste streams unless explicitly approved by your institution's EHS office.[3][7]

Containerization Protocol:

  • Select a Compatible Container: Use the original container if possible, or a new, clean, and chemically resistant container (e.g., high-density polyethylene - HDPE). The container must have a secure, leak-proof lid.[3][7]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "3-Hydroxymethylpyridinium chloride"

    • The words "Hazardous Waste"

    • A summary of the known or suspected hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")[3]

  • Filling: Fill the container to no more than 80% of its capacity to allow for expansion of vapors and to prevent spills.[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8] Use secondary containment to mitigate the impact of any potential leaks.[7]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[8]

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in Section 2.

  • Contain the Spill: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4][8] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the Waste: Place the absorbed material or spilled solid into a labeled hazardous waste container.[8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials and any contaminated items for disposal as hazardous waste.[8]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow: A Step-by-Step Guide

The final disposal of 3-Hydroxymethylpyridinium chloride waste must be conducted through a licensed and approved hazardous waste disposal contractor.[3][9] Under no circumstances should this chemical or its containers be disposed of with regular trash or poured down the drain.[3][4]

Procedural Steps:

  • Waste Characterization: Accurately characterize the waste. This includes identifying the chemical and any other substances it may be mixed with. The waste generator is responsible for this characterization.[3]

  • Consult with EHS: Contact your institution's Environmental Health and Safety department to arrange for the pickup and disposal of the waste. Provide them with a complete and accurate description of the waste.

  • Documentation: Complete all necessary hazardous waste manifests or other documentation as required by your institution and local regulations.

  • Handling of Empty Containers: Even "empty" containers may retain chemical residues. These should be handled with the same precautions as the chemical itself.[3] The first rinse of a container should be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7] After thorough rinsing, labels should be defaced or removed before the container is discarded or recycled according to institutional policy.[7]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 3-Hydroxymethylpyridinium chloride.

cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal start Start: Generation of 3-Hydroxymethylpyridinium chloride Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit container Select & Label a Compatible Hazardous Waste Container spill_kit->container segregate Segregate from Incompatible Wastes container->segregate store Store in a Designated, Secure, and Ventilated Area with Secondary Containment segregate->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation licensed_disposal Transfer to a Licensed Waste Disposal Service documentation->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Decision workflow for the safe disposal of 3-Hydroxymethylpyridinium chloride.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Benchchem. Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol.
  • Sigma-Aldrich. Safety Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • TCI Europe N.V. Safety Data Sheet.
  • TCI Europe N.V. Safety Data Sheet.
  • ChemSupply Australia. Safety Data Sheet PYRIDINE.
  • Fisher Scientific. Safety Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet.
  • NJ.gov. HAZARD SUMMARY.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
  • Fisher Scientific. Safety Data Sheet.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.